Product packaging for Gadolinium trinitrate(Cat. No.:CAS No. 10168-81-7)

Gadolinium trinitrate

Cat. No.: B155427
CAS No.: 10168-81-7
M. Wt: 220.3 g/mol
InChI Key: XKJJKZIBLKQSLH-UHFFFAOYSA-N
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Description

Overview of Gadolinium(III) Compounds in Modern Chemical Science

Gadolinium, a rare-earth element, possesses a high magnetic moment, making its compounds valuable in various technological applications. americanelements.com Gadolinium(III) compounds are particularly noted for their paramagnetic properties, which are leveraged in magnetic resonance imaging (MRI) as contrast agents. wikipedia.orgaemree.com The Gd³⁺ ion has a symmetrical electronic ground state (⁸S₇/₂) which contributes to its long electronic relaxation times, a desirable characteristic for enhancing MRI signals. mdpi.com Beyond medical applications, gadolinium compounds are utilized in the manufacturing of specialty glasses, ceramics, and as phosphors. guidechem.comstanfordmaterials.com They also serve as catalysts in various chemical reactions and are used in nuclear reactors as neutron absorbers. stanfordmaterials.comnanorh.com

Scope and Research Trajectories of Gadolinium Trinitrate in Academic Inquiry

Research into this compound is expanding, driven by its potential in diverse applications. A primary area of investigation is its use as a precursor for the synthesis of other gadolinium compounds, such as gadolinium oxide (Gd₂O₃) nanoparticles. sigmaaldrich.comrsc.org These nanoparticles have applications in photocatalysis, biomedical imaging, and as radiosensitizers in cancer therapy. sigmaaldrich.comnih.gov this compound is also explored for its catalytic properties and its role in the creation of advanced materials with specific magnetic or optical characteristics. guidechem.comnanorh.com Future research is likely to focus on developing new synthetic methods to control the size and morphology of gadolinium-based nanomaterials derived from this compound, as well as exploring its potential in emerging fields like spintronics and quantum computing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GdHNO3 B155427 Gadolinium trinitrate CAS No. 10168-81-7

Properties

CAS No.

10168-81-7

Molecular Formula

GdHNO3

Molecular Weight

220.3 g/mol

IUPAC Name

gadolinium;nitric acid

InChI

InChI=1S/Gd.HNO3/c;2-1(3)4/h;(H,2,3,4)

InChI Key

XKJJKZIBLKQSLH-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3]

Canonical SMILES

[N+](=O)(O)[O-].[Gd]

Other CAS No.

10168-81-7

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis and Synthetic Methodologies of Gadolinium Trinitrate

Precursor Synthesis and Reactant Considerations

The primary route for synthesizing gadolinium trinitrate involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid. This method is a straightforward and widely adopted approach for producing the nitrate (B79036) salt.

Utilization of Gadolinium Oxide (Gd₂O₃) as a Starting Material

Gadolinium oxide is the most common and practical starting material for the synthesis of this compound. prepchem.com Its stability and commercial availability make it an ideal precursor. The reaction leverages the basic nature of the oxide to react with the acidic properties of nitric acid, leading to the formation of the corresponding salt and water. For laboratory-scale synthesis, a slight excess of gadolinium oxide is often used to ensure the complete consumption of the nitric acid. prepchem.com

Reaction Pathways and Conditions for Gadolinium Nitrate Formation

Gd₂O₃ + 6HNO₃ → 2Gd(NO₃)₃ + 3H₂O

The yield for this method is reported to be around 62%. prepchem.com The resulting product is often gadolinium nitrate hexahydrate, Gd(NO₃)₃·6H₂O, which can be subsequently used in further synthetic procedures. iaea.org

Advanced Synthetic Approaches for Tailored Materials

This compound is a versatile precursor for the synthesis of advanced materials, including coordination polymers and nanostructured materials. These methods allow for precise control over the final product's morphology, size, and properties.

Solvothermal Synthesis Techniques for Coordination Polymers

Solvothermal synthesis is a powerful method for producing crystalline coordination polymers. This technique involves a reaction in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. rsc.org this compound is a common gadolinium source for these syntheses.

For instance, two new three-dimensional gadolinium coordination polymers, [Gd(tci)(H₂O)]·DMF·2H₂O and [Gd(bci)(H₂O)]·2H₂O, were synthesized using gadolinium nitrate hexahydrate under solvothermal conditions. rsc.orgrsc.org The reactions involved organic ligands like tri(2-carboxyethyl)isocyanurate (H₃tci) or bis(2-carboxyethyl)isocyanurate (H₃bci) in a solvent mixture of DMF and water. rsc.orgrsc.org These reactions, carried out at 373 K for three days, resulted in the formation of metal-organic frameworks with interesting magnetic properties. rsc.org

Another example is the solvothermal synthesis of a gadolinium benzenedicarboxylate based metal-organic framework, which also utilized gadolinium nitrate as the metal source in the presence of DMF. researchgate.net

ReactantsSolventConditionsProductReference
Gd(NO₃)₃·6H₂O, H₃tciDMF/H₂O373 K, 3 days[Gd(tci)(H₂O)]·DMF·2H₂O rsc.org
Gd(NO₃)₃·6H₂O, H₃bciDMF/H₂O373 K, 3 days[Gd(bci)(H₂O)]·2H₂O rsc.org
Gd(NO₃)₃, Ferrous sulphate, Tannic acidAqueous solutionNot specifiedBimetal-phenolic coordination polymer nanoparticles nih.gov
Gd(NO₃)₃, 1,4-benzenedicarboxylic acidDMFSolvothermalGadolinium benzenedicarboxylate MOF researchgate.net

Precipitation Methods for Nanostructured Gadolinium Materials

Precipitation methods are widely employed for the synthesis of nanostructured materials from this compound. These techniques offer control over particle size and morphology by carefully managing reaction parameters such as pH, temperature, and reactant concentrations.

Gadolinium hydroxide (B78521) (Gd(OH)₃) nanorods can be synthesized via precipitation methods, often serving as an intermediate for producing gadolinium oxide nanorods. iaea.org A common approach involves the co-precipitation technique. iaea.org For example, neodymium-doped gadolinium hydroxide nanorods were synthesized at 60 °C through co-precipitation. iaea.org

A microwave-assisted hydrothermal method has also been successfully used to produce single-crystal Gd(OH)₃ nanorods. scielo.br In this process, an ammonium (B1175870) hydroxide solution is added to a gadolinium nitrate solution to precipitate a white gel of gadolinium hydroxide. scielo.br This gel is then subjected to microwave-assisted hydrothermal treatment at 130°C and approximately 3 bar for 20 minutes, resulting in the formation of nanorods. scielo.br

Another approach involves the use of a precipitating agent like ammonium hydroxide to adjust the pH of a gadolinium nitrate solution to 7, leading to the precipitation of the hydroxide. researchgate.net Subsequent heat treatment of the as-formed hexagonal phase hydroxides at 750 °C for one hour can yield cubic phase gadolinium oxide nanorods. researchgate.net The hydrothermal synthesis, which is a form of precipitation under high temperature and pressure, is particularly effective for creating anisotropic structures like nanorods and nanowires. mdpi.com

PrecursorPrecipitating AgentMethodProductReference
Gadolinium NitrateAmmonium HydroxideCo-precipitationGadolinium Hydroxide Nanorods iaea.org
Gadolinium NitrateAmmonium HydroxideMicrowave-Assisted HydrothermalGadolinium Hydroxide Nanorods scielo.br
Gadolinium NitrateAmmonium HydroxideCo-precipitationGadolinium Hydroxide researchgate.net
Synthesis of Gadolinium Oxide Nanoparticles

This compound, particularly in its hexahydrate form (Gd(NO₃)₃·6H₂O), is a common starting material for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles due to its high solubility in water and other polar solvents. mdpi.comottokemi.com Various synthetic methodologies leverage this precursor to produce nanoparticles with tailored sizes and morphologies.

Hydrothermal Synthesis: This method involves the reaction of an aqueous solution of this compound hexahydrate with a precipitating agent under controlled temperature and pressure. In one approach, an aqueous solution of 0.08 M Gd(NO₃)₃·6H₂O is treated with ethylamine (B1201723) (C₂H₅NH₂), leading to the formation of a white precipitate of gadolinium hydroxide (Gd(OH)₃). mdpi.com This intermediate is then subjected to heat treatment at 120°C for 12 hours. Subsequent centrifugation, washing with deionized water, and annealing of the resulting gadolinium hydroxide at 700°C for 4 hours yield Gd₂O₃ nanoparticles. mdpi.com

Sol-Gel Method: The sol-gel process offers another route to gadolinium oxide nanoparticles from a gadolinium nitrate solution. researchgate.net This technique involves the hydrolysis and condensation of precursors to form a gel. For instance, gadolinium hydroxide gel can be precipitated from a 0.1 M gadolinium nitrate solution using an aqueous solution of ammonia (B1221849) (NH₄OH). researchgate.net The process is monitored using a pH meter, with a distinct titration jump observed between pH 5.70 and 5.90, corresponding to the neutralization of nitric acid formed during the hydrolysis of gadolinium nitrate. researchgate.net The resulting gel undergoes further processing, including washing, freezing, and heat treatment, to produce the final nanoparticles. researchgate.net

Polyol Synthesis: The polyol method employs polyols, such as diethylene glycol (DEG), as both a solvent and a reducing agent. This technique is used to prepare gadolinium nanoparticles (Gd NPs) by heating a mixture of the gadolinium precursor in DEG at specific temperatures, for example, between 180°C and 190°C. iscientific.org The optimal temperature for the synthesis is determined by analyzing the resulting particle size. iscientific.org This method can produce spherical nanoparticles with sizes below 100 nm. iscientific.org

Table 1: Comparison of Synthesis Methods for Gadolinium Oxide Nanoparticles

Synthesis Method Precursor Reagents/Solvents Key Process Steps Reference
Hydrothermal Gadolinium nitrate hexahydrate Ethylamine, Deionized Water Precipitation of Gd(OH)₃, heating at 120°C, annealing at 700°C. mdpi.com
Sol-Gel Gadolinium nitrate Aqueous Ammonia, Agar-agar Precipitation of gadolinium hydroxide gel, washing, freezing, heat treatment. researchgate.net
Polyol Gadolinium precursor Diethylene Glycol (DEG) Heating the precursor in DEG at a controlled temperature (e.g., 185°C). iscientific.org

Control over Stoichiometry and Purity in Synthesis

The reliability of this compound as a precursor is fundamentally dependent on the precise control over its stoichiometry and the minimization of impurities. These factors directly influence the properties of the final synthesized materials, such as gadolinium-doped ceria or other complex oxides. rsc.orghw.ac.uk

Quantitative Aspects of Gadolinium(III) Nitrate Preparation

The synthesis of gadolinium(III) nitrate itself requires quantitative control to ensure the desired product is formed with high purity. A common laboratory-scale synthesis involves dissolving a slight excess of gadolinium oxide in concentrated nitric acid with heating. prepchem.com After the reaction is complete, the solution is filtered to remove the excess undissolved oxide, and the filtrate is cooled to crystallize the gadolinium nitrate product, achieving a yield of 62%. prepchem.com

The quantitative analysis of gadolinium in solutions prepared from the nitrate salt is crucial for subsequent applications. Spectrophotometry is one method used for this purpose. For example, gadolinium(III) forms a stable complex with Alizarin Red S (ARS) at a pH of 4.6-4.8, which has a maximum absorbance at 530 nm. airccse.com This relationship allows for the quantitative determination of gadolinium concentration. The method follows Beer's law in the concentration range of 1 to 14 µg/mL. airccse.com

Table 2: Quantitative Analysis of Gadolinium using Spectrophotometry

Parameter Value Reference
Complexing Agent Alizarin Red S (ARS) airccse.com
Optimal pH 4.6 - 4.8 airccse.com
Wavelength of Max Absorbance 530 nm airccse.com
Linear Range (Beer's Law) 1 - 14 µg/mL airccse.com
Molar Absorptivity 9.33 x 10³ L·mol⁻¹·cm⁻¹ airccse.com
Limit of Detection (LOD) 0.264 µg/mL airccse.com
Limit of Quantitation (LOQ) 0.8 µg/mL airccse.com

Impurity Analysis in Synthesized Gadolinium Materials

The synthesis of high-purity gadolinium materials from this compound precursors necessitates rigorous analysis to detect and quantify impurities. The choice of starting materials, such as using Gd(NO₃)₃·6H₂O versus Gd₂O₃, can influence the phase purity of the final ceramic product. pwr.wroc.pl A variety of analytical techniques are employed to characterize these impurities, which can be either unwanted chemical phases or trace elements.

Common Analytical Techniques:

X-ray Diffraction (XRD): This technique is essential for identifying the crystalline phases present in a material. In the synthesis of gadolinium aluminates, XRD can reveal the presence of impurity phases such as SrGdAlO₄ and SrAl₂O₄ alongside the desired perovskite structure. pwr.wroc.pl Similarly, in gadolinium-substituted tricalcium phosphate (B84403), XRD can confirm the formation of an impurity Ca₂P₂O₇ phase. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify chemical bonds and functional groups. It can confirm the presence of impurity phases by detecting their characteristic vibrational bands, complementing XRD data. pwr.wroc.plnih.gov

Glow Discharge Mass Spectrometry (GDMS) and Inert Gas Analysis (IGA): These are powerful techniques for analyzing trace elemental and gaseous impurities. GDMS can be used to analyze all impurity elements in pure gadolinium, while IGA is specifically used for gases like oxygen and nitrogen. researchgate.net These methods are crucial for applications where even parts-per-million (ppm) levels of contaminants, such as carbon, can significantly affect the material's properties. osti.gov

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is effective for detecting the presence of residual organic materials, such as unreacted solvents like diethylene glycol from a polyol synthesis, which appear as a mass loss at specific temperature ranges. iscientific.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for the quantitative determination of trace elements. It can be used to analyze digested samples to determine the concentration of gadolinium and other elements with high precision. publisso.de

Table 3: Techniques for Impurity Analysis in Gadolinium Materials

Analytical Technique Type of Impurity Detected Example Reference
X-ray Diffraction (XRD) Crystalline impurity phases SrGdAlO₄, Ca₂P₂O₇ pwr.wroc.plnih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR) Impurity phases with characteristic bonds Ca₂P₂O₇ nih.gov
Glow Discharge Mass Spectrometry (GDMS) Trace metallic impurities Al, Ti, Ni, Fe, Cu researchgate.net
Inert Gas Analysis (IGA) Gaseous impurities Oxygen, Nitrogen, Carbon osti.gov
Thermogravimetric Analysis (TGA) Residual organic materials Unreacted Diethylene Glycol iscientific.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Trace elemental impurities Gadolinium and other elements publisso.de

Coordination Chemistry and Complex Formation Studies of Gadolinium Trinitrate

Stoichiometry and Stability of Gadolinium(III) Complexes

The stoichiometry and stability of gadolinium(III) complexes are fundamental parameters that determine their behavior and utility, especially for in vivo applications.

Determination of Metal-to-Ligand Ratios

The metal-to-ligand ratio in gadolinium(III) complexes is determined through various analytical techniques, including elemental analysis, mass spectrometry, and potentiometric or spectrophotometric titrations. drug-dev.comnih.govmdpi.com The stoichiometry is highly dependent on the ligand structure and reaction conditions.

For example, complexes of Gd(III) with N-alkyl-N-methylglucamine surfactant ligands were found to have a 1:2 metal-to-ligand stoichiometry, as confirmed by elemental analysis and mass spectroscopy. nih.govnih.govresearchgate.net In contrast, studies with a hexadentate tripodal ligand containing three 3,4-HOPO chelating units showed the formation of a highly stable 1:1 Gd-L complex. mdpi.com Similarly, complexation with aurintricarboxylic acid results in a 1:1 ratio between the gadolinium ion and the ATA subunit. drug-dev.com More complex stoichiometries have also been identified; for instance, studies with malic acid using indirect photometric detection pointed to the formation of a tri-nuclear complex with a metal-to-ligand ratio of 3:2 (three Gd(III) ions to two malate (B86768) ions). scirp.org Job's method and mole ratio techniques determined a 1:3 metal-to-ligand ratio for a complex with a specific azo derivative. jchr.org

Table 1: Determined Stoichiometries for Various Gadolinium(III) Complexes

LigandMetal-to-Ligand Ratio (Gd:L)Reference(s)
N-octanoyl-N-methylglucamine1:2 nih.govnih.gov
N-decanoyl-N-methylglucamine1:2 nih.govnih.gov
KEMPPr(3,4-HP)₃1:1 mdpi.com
Aurintricarboxylic Acid (subunit)1:1 drug-dev.com
Malic Acid3:2 scirp.org
3-(4-(dimethylamino)phenyl) diazenyl)-2- hydroxy-5-sulfobenzoic acid1:3 jchr.org

Apparent Stability Constants and Formation Constants

The thermodynamic stability of a gadolinium(III) complex is a critical measure of its ability to resist dissociation into the free metal ion and ligand. acs.orgacs.org High stability is a prerequisite for MRI contrast agents to minimize the in vivo release of toxic Gd³⁺. acs.orgresearchgate.net The stability is typically quantified by the thermodynamic stability constant (log KGdL) or the conditional stability constant (pGd), which is the negative logarithm of the free Gd³⁺ concentration at physiological pH (7.4) under specific conditions. acs.orgnih.govnih.gov

These constants are determined experimentally using methods like potentiometry and spectrophotometry. mdpi.comnih.govnih.gov For instance, potentiometric titrations of a Gd(III) complex with a tripodal hydroxypyridinone (HOPO) ligand yielded a very high thermodynamic stability constant of log βGdL = 26.59. mdpi.com In another study, the complexation of Gd(III) with malic acid was found to form a tri-nuclear complex with an apparent stability constant (logK'322) of 18.88 at pH 6.30. scirp.org

Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict the stability constants of Gd(III) complexes based on the 2D structure of the ligands, which can accelerate the design of new, stable chelates. acs.orgnih.gov

Table 2: Stability Constants for Selected Gadolinium(III) Complexes

Ligand/ComplexStability Constant (log KGdL or log β)pGdReference(s)
Gd-L (KEMPPr(3,4-HP)₃ ligand)log βGdL = 26.5913.2 mdpi.com
Gd-6 (bis-1,2-HOPO-TAM complex)log β110 = 21.6818.5 - 19.7 nih.gov
Gd(III)-Malic Acid (tri-nuclear)logK'322 = 18.88 (apparent)- scirp.org
Gd(III) complexes with various polyamino-polycarboxylate ligandsSpanning 20 orders of magnitude- acs.orgresearchgate.net

Influence of Acidity (pH) on Complex Formation

The acidity of the aqueous medium, measured by its pH, is a critical factor governing the coordination chemistry of the gadolinium(III) ion (Gd³⁺) derived from gadolinium trinitrate. The pH dictates the speciation of both the gadolinium ion itself and the coordinating ligands, thereby controlling the formation, composition, and stability of the resulting complexes.

In highly acidic solutions (pH < 2), the gadolinium ion exists predominantly as the hydrated aqua ion, [Gd(H₂O)₈]³⁺. researchgate.net As the pH increases, this aqua ion undergoes hydrolysis, forming various aqua hydrocomplexes. researchgate.net This process can lead to the precipitation of insoluble gadolinium hydroxide (B78521), Gd(OH)₃, particularly in neutral to alkaline conditions if a strong chelating agent is not present. chem-soc.simdpi.com Consequently, the formation of stable gadolinium complexes is highly pH-dependent.

Complexation reactions are typically conducted under specific pH conditions to favor the formation of the desired product. For many ligands, mildly acidic conditions are optimal. For instance, complexation with ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is often carried out between pH 5 and 6. nih.gov Studies on the interaction of Gd³⁺ with simple carboxylic acids have been performed in a pH range of 5.50 to 7.50. jmaterenvironsci.comresearchgate.net Conversely, the synthesis of certain gadolinium complexes with β-diketone ligands is achieved in alkaline conditions, at a pH of 8-9. chemrxiv.org

The stability of gadolinium complexes is also markedly influenced by pH. Research on gadolinium-based contrast agents (GBCAs) has shown that many complexes are stable within a pH range of 5 to 9. rsc.org However, at a more acidic pH of 4, significant degradation was observed for several complexes, including Gd-BOPTA (gadobenate dimeglumine) and Gd-DTPA (gadopentetate dimeglumine), with decreases in concentration of around 77% and 81%, respectively. rsc.org This degradation at acidic pH is likely due to the protonation of the ligand's donor atoms, which weakens the metal-ligand bonds. rsc.org

The formation of specific complex species in solution is also a function of pH. In a study with moxifloxacin, various complexes such as Gd(HMOXI)³⁺, Gd(HMOXI)₂³⁺, and Gd(MOXI)₃ were identified as the pH was varied between 2.5 and 9.0. chem-soc.si Similarly, the complexation of Gd³⁺ with citric acid results in the formation of [GdH₂L]⁺ and [GdHL]⁰ complexes at a pH below 4. mdpi.com

Table 1: pH-Dependent Speciation and Complex Formation of Gadolinium(III)

pH RangePredominant Gadolinium Species/ComplexLigand/SystemReference
< 2[Gd(H₂O)₈]³⁺ (aqua ion)Water researchgate.net
> 6Gradual hydrolysis and precipitation of Gd(OH)₃Water chem-soc.simdpi.com
2.5 - 9.0Formation of various species, e.g., Gd(HMOXI)³⁺, Gd(MOXI)₃Moxifloxacin chem-soc.si
< 4Formation of [GdH₂L]⁺ and [GdHL]⁰Citric Acid mdpi.com
4Significant degradation of some complexesGd-BOPTA, Gd-DTPA rsc.org
5.50 - 7.50Formation of di- and tri-nuclear complexesOxalic, Glycolic, Malic Acid jmaterenvironsci.comresearchgate.net
8 - 9Synthesis of complexesβ-diketones chemrxiv.org

Formation of Di-nuclear and Tri-nuclear Complexes

Under certain conditions, particularly with bridging ligands, gadolinium(III) ions can form polynuclear complexes, where two or more metal centers are linked together. Investigations into the interaction between Gd³⁺ and simple carboxylic acids in aqueous solutions have demonstrated the formation of such di-nuclear and tri-nuclear species.

A study utilizing indirect photometry in a pH range of 5.50 to 7.50 identified the formation of major di-nuclear and tri-nuclear gadolinium complexes with oxalate (B1200264), glycolate, and malate ions. jmaterenvironsci.comresearchgate.net The stoichiometry of these complexes was determined by analyzing the relationship between the formation constants and the pH of the medium. researchgate.net

The results indicated the formation of di-nuclear complexes with oxalate and glycolate, and a tri-nuclear complex with malate. The general reaction involves the displacement of a sacrificial complex (Chrome Azurol S) by the carboxylic acid ligands in the presence of gadolinium ions. jmaterenvironsci.comresearchgate.net The number of protons involved in the formation reaction of these polynuclear complexes was also determined. researchgate.net

Table 2: Stability of Di-nuclear and Tri-nuclear Gadolinium(III)-Carboxylate Complexes

LigandComplex Stoichiometry (Gd³⁺:Ligand:H⁺)Complex TypeLog K'ₓ₂z at pH 6.12Reference
Oxalic Acid(2, 2, 2)Di-nuclear7.11 researchgate.net
Glycolic Acid(2, 2, 2)Di-nuclear7.11 researchgate.net
Malic Acid(3, 2, 2)Tri-nuclear7.11 researchgate.net
Note: K'ₓ₂z represents the conditional stability constant at a given pH.

The formation of these polynuclear structures is significant as it demonstrates the ability of simple organic acids to mediate the assembly of larger, multi-metal-centered gadolinium species in solution. Vibrational analysis using FT-IR and FT-Raman spectroscopy confirmed the involvement of the carboxylate groups in the chelation to the gadolinium ions. jmaterenvironsci.com

Ternary Complex Formation with Polyelectrolytes

Ternary complexes of gadolinium(III) can be formed in systems containing the metal ion, a primary chelating ligand, and a larger macromolecule, such as a polyelectrolyte. These ternary systems are of interest as the polyelectrolyte can significantly influence the properties of the metal complex.

The complexation of gadolinium(III) with citric acid (H₄L) in the presence of the cationic polyelectrolyte poly(ethylene imine) (PEI) provides a clear example of such ternary complex formation. mdpi.comnih.gov The interaction within this Gd(III)–Citric Acid–PEI system is highly dependent on the pH of the solution. mdpi.com

In a weakly acidic medium (pH 3–7), the presence of PEI induces the formation of two distinct tris-ligand ternary associates that are not observed in simple aqueous solutions of gadolinium citrate (B86180). These are identified as [Gd(H₂L)₃]³⁻ and [Gd(H₂L)₂(HL)]⁴⁻. mdpi.comnih.gov

As the pH shifts to a weakly alkaline range (pH 7–10), the nature of the ternary complex changes. In this range, evidence points to the formation of ternary complexes involving Gd(III), citrate (Cit), and PEI, with a gadolinium-to-citrate ratio of 1:2. mdpi.comnih.gov The formation of these ternary structures has a pronounced effect on the magnetic relaxation properties of the system, leading to a significant increase in relaxivity over a broad pH range of 4 to 8. mdpi.com

Table 3: Ternary Gadolinium(III)-Citrate-PEI Complexes

pH RangeTernary Complex/Associate FormedGd(III):Citrate RatioReference
3 - 7[Gd(H₂L)₃]³⁻ and [Gd(H₂L)₂(HL)]⁴⁻1:3 mdpi.comnih.gov
7 - 10Gd(III)–Cit–PEI ternary complex1:2 mdpi.comnih.gov

These findings illustrate that polyelectrolytes can act as a "second-sphere" ligand, modulating the structure and properties of the primary gadolinium complex through electrostatic and other interactions, leading to the formation of novel, higher-order supramolecular assemblies.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various forms of this compound, yielding detailed information about their crystal structures.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. This compound compounds exhibit a range of crystal systems depending on the co-ligands and water of hydration.

For the hydrated form, specifically [Gd(NO₃)₃(H₂O)₄]·2H₂O (often referred to as gadolinium nitrate (B79036) hexahydrate), the structure was redetermined with high precision. nih.govresearchgate.net It crystallizes in the triclinic system with the space group P-1. nih.gov This indicates a low-symmetry structure.

Other gadolinium nitrate complexes show different symmetries. For example:

A gadolinium nitrate-selenite, Gd(NO₃)(Se₂O₅)·3H₂O, crystallizes in the non-centrosymmetric and chiral orthorhombic space group P2₁2₁2₁. anu.edu.au

The metal-organic framework [Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF crystallizes in the monoclinic crystal system with the P2₁/n space group. mdpi.com

A complex with 4-aminobenzenesulfonate, Gd(C₆H₆O₃S)(H₂O)₇(NO₃)·4C₁₀H₈N₂·2H₂O, is orthorhombic. nih.gov

Table 1: Crystallographic Data for Various this compound Compounds

CompoundCrystal SystemSpace GroupReference
[Gd(NO₃)₃(H₂O)₄]·2H₂OTriclinicP-1 nih.gov
Gd(NO₃)(Se₂O₅)·3H₂OOrthorhombicP2₁2₁2₁ anu.edu.au
[Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMFMonoclinicP2₁/n mdpi.com
Gd(C₆H₆O₃S)(H₂O)₇(NO₃)·4C₁₀H₈N₂·2H₂OOrthorhombicNot specified nih.gov

The coordination environment around the central gadolinium(III) ion is a critical aspect of its structure, defining how it bonds with surrounding ligands.

In many of its nitrate compounds, the gadolinium(III) ion exhibits a high coordination number. In the structure of [Gd(NO₃)₃(H₂O)₄]·2H₂O, the Gd(III) atom is ten-coordinate. nih.goviucr.org This coordination sphere is comprised of oxygen atoms from both the nitrate anions and water molecules. nih.gov Specifically, the gadolinium ion is bound to six oxygen atoms from the three nitrate groups and four oxygen atoms from four water molecules. nih.gov This ten-coordinate geometry can be described as a distorted bicapped square antiprism. researchgate.net

A coordination number of 10 is also observed in other complexes, such as [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the coordination polyhedron is a distorted pentagonal bipyramid. finechem-mirea.ru However, other coordination numbers are possible; for instance, the Gd(III) ion is eight-coordinated in the gadolinium nitrate-selenite Gd(NO₃)(Se₂O₅)·3H₂O, adopting a square antiprism geometry. anu.edu.au

In [Gd(NO₃)₃(H₂O)₄]·2H₂O, the nitrate ions coordinate to the central gadolinium atom in a bidentate fashion, meaning two oxygen atoms from each nitrate group bond to the metal center. nih.goviucr.org The bond lengths between the gadolinium ion and the oxygen atoms of the nitrate groups (Gd-O(nitrate)) are in the range of 2.494(3) to 2.754(2) Å. nih.goviucr.org

The bonding of the nitrate groups is not perfectly symmetrical. nih.goviucr.org Two of the nitrate ions are bonded more symmetrically than the third, which exhibits one Gd-O bond that is significantly longer than the other. nih.goviucr.org This asymmetry is attributed to steric crowding by the coordinating water molecules. nih.gov The bonds between gadolinium and the oxygen atoms of the water molecules (Gd-O(water)) are shorter, ranging from 2.364(3) to 2.398(2) Å. nih.goviucr.org On average, the water molecules are approximately 0.185 Å closer to the Gd(III) ion than the nitrate groups. nih.gov

Table 2: Selected Bond Distances in [Gd(NO₃)₃(H₂O)₄]·2H₂O

Bond TypeDistance Range (Å)Average Distance (Å)Reference
Gd-O(nitrate)2.494(3)–2.754(2)2.571 nih.goviucr.org
Gd-O(water)2.364(3)–2.398(2)2.386 nih.goviucr.org

The O-Gd-O bond angles involving the bidentate nitrate ligands are constrained, with one study reporting an angle of 50.56(7)° for one of the nitrate groups. iucr.org

This compound is hygroscopic and readily forms hydrates. The number of water molecules and their role in the crystal structure—either directly coordinated to the metal ion or as lattice water—are key distinguishing features. The hexahydrate, [Gd(NO₃)₃(H₂O)₄]·2H₂O, has been precisely characterized. nih.goviucr.org In this structure, four water molecules are directly bonded to the gadolinium ion, and two are present as lattice water molecules, stabilizing the crystal packing through an intricate network of hydrogen bonds. researchgate.netiucr.org

Structural Characterization of Hydrated Forms

Gadolinium Nitrate Hexahydrate Structures

Gadolinium(III) nitrate hexahydrate, with the chemical formula Gd(NO₃)₃·6H₂O, is a water-soluble, crystalline solid. biocompare.comamericanelements.com Crystallographic studies indicate that it possesses a triclinic crystal structure. biocompare.comchemicalbook.com While detailed structural data for the hexahydrate is specific, insights can be drawn from closely related hydrated forms, such as gadolinium nitrate pentahydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O. researchgate.net

In the structure of the pentahydrate, the gadolinium(III) ion is the central coordinating atom. researchgate.net Its coordination sphere is composed of oxygen atoms from three bidentate nitrate anions and four water molecules. researchgate.net This arrangement results in a coordination number of 10 for the gadolinium ion. researchgate.net The fifth water molecule in the formula is not directly bonded to the metal center but exists as a lattice water molecule, contributing to the stability of the crystal structure through a network of hydrogen bonds. researchgate.net Notably, the isolated [Gd(NO₃)₃(H₂O)₄] coordination unit found in the pentahydrate is also a known feature in the hexahydrate structures of gadolinium and neodymium nitrates. researchgate.net

Table 1: Crystallographic Data for Gadolinium Nitrate Pentahydrate [Gd(NO₃)₃(H₂O)₄]·H₂O researchgate.net This table presents data for the closely related pentahydrate for illustrative purposes.

Parameter Value
Crystal System Triclinic
Space Group
a (Å) 8.933 (5)
b (Å) 10.723 (4)
c (Å) 6.664 (2)
α (°) 78.86 (3)
β (°) 77.92 (4)
γ (°) 87.93 (4)
Z (Formula units/cell) 2

Isostructural Relationships with Other Lanthanide Nitrate Analogues

The chemistry of lanthanides is characterized by a gradual decrease in ionic radii across the series, an effect known as the lanthanide contraction. bath.ac.uk This phenomenon significantly influences the coordination chemistry and crystal structures of their compounds. Gadolinium, being in the middle of the series, often forms stable crystalline complexes that are isostructural—having the same crystal structure—with their neighbors. rsc.org

Research has shown that complexes of gadolinium(III) nitrate with various ligands frequently form isostructural series with other lanthanide analogues. For example, the complex [Gd(NO₃)₃(HL)₃], where HL is 7-azaindole-N-oxide, was found to be isostructural with the equivalent europium(III) complex. rsc.org However, this structural similarity does not always extend across the entire lanthanide series. The size of the cation plays a critical role; attempts to synthesize analogous complexes with the larger lanthanum(III) or the smaller ytterbium(III) ions under the same conditions were not successful, suggesting a structural preference for the intermediate-sized lanthanides. rsc.org

This trend is also observed in other systems. In a series of complexes with the formula [Ln(tptz)(NO₃)₃(H₂O)] (where tptz is 2,4,6-tri-α-pyridyl-1,3,5-triazine), an isomorphous crystalline structure is observed for nearly all lanthanides from lanthanum to ytterbium. bath.ac.uk The subtle changes in bond lengths across this series, such as the Gd–N and Gd–O distances, are consistent with the lanthanide contraction. bath.ac.uk The inability to isolate a lutetium analogue under identical conditions further highlights the structural pressures induced by the smallest cations. bath.ac.uk

Table 2: Examples of Isostructural Series in Lanthanide Nitrate Complexes

Complex Series Isostructural Lanthanides Reference
[Ln(NO₃)₃(HL)₃] Eu, Gd rsc.org
[Ln(tptz)(NO₃)₃(H₂O)] La-Yb (excluding Pm) bath.ac.uk

Stereoatomic Modeling of Crystal Structures

To gain deeper insights into the complex crystal structures of hydrated rare earth nitrates, advanced analytical methods such as the stereoatomic model of crystal structures are employed. researchgate.netresearchgate.net This model is based on the use of Voronoi-Dirichlet polyhedra (VDP) to partition the crystal space and analyze the local environment of each atom. researchgate.netscience.gov

In this approach, each atom is represented by its Voronoi-Dirichlet polyhedron, which encompasses the region of space closer to that atom than to any other. researchgate.net The geometric and topological characteristics of these polyhedra provide quantitative data on the coordination number, the symmetry of the atomic environment, and the nature of intermolecular contacts. researchgate.net This method has been successfully applied to systematically analyze the crystal structures of hydrated rare earth nitrates. researchgate.net It allows for the determination of the coordination numbers of the lanthanide ions and the specific coordination modes of the water molecules and nitrate anions. researchgate.net The universality of the stereoatomic model facilitates the automated crystal-chemical analysis of large families of compounds, revealing subtle trends in coordination and bonding across the entire lanthanide series. researchgate.net

Charge Density Distribution Studies in Gadolinium Complexes

The gadolinium ion in its compounds almost exclusively adopts the +3 oxidation state. nih.gov As a trivalent cation, Gd³⁺ is a "hard" ion, meaning it preferentially forms stable complexes with "hard" electron-pair donors, particularly negatively charged oxygen atoms like those in carboxylate and nitrate ligands. nih.govrsc.org The Gd³⁺ ion in aqueous solution features a coordination sphere of eight to nine water molecules. nih.gov

Future Perspectives and Research Directions

The field of gadolinium trinitrate research is poised for significant advancements. Future research will likely focus on:

Nanomaterials Synthesis: Developing more sophisticated methods to control the synthesis of gadolinium-based nanoparticles from this compound, tailoring their size, shape, and surface properties for specific applications in medicine and electronics.

Advanced Catalysts: Designing novel and more efficient catalysts based on gadolinium complexes for a wider range of chemical transformations, including green chemistry applications.

Multimodal Imaging Agents: Creating new diagnostic agents that combine the MRI contrast-enhancing properties of gadolinium with other imaging modalities, such as fluorescence or positron emission tomography (PET), for more comprehensive disease diagnosis.

Theranostics: Developing "theranostic" agents that integrate both diagnostic and therapeutic functions, for example, by combining the imaging capabilities of gadolinium with a therapeutic payload for targeted cancer treatment. nih.govacs.org

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the coordination environment of the nitrate (B79036) ions around the gadolinium center.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy of gadolinium-containing compounds reveals characteristic vibrational modes. In studies of gadolinium oxide (Gd2O3), a broad band around 3430 cm⁻¹ is often observed, which is attributed to the O-H stretching of adsorbed water, indicating the hygroscopic nature of such materials. researchgate.net Bands appearing at approximately 1516 cm⁻¹ and 1400 cm⁻¹ are associated with the asymmetric C-O stretching of carbonate groups, which can form from atmospheric CO2. researchgate.net Another band at 1335 cm⁻¹ is assigned to the symmetric vibration of these carbonate groups. researchgate.net The vibrational behavior of gadolinium salts, including the nitrate, is consistent with their crystal structure. science.gov For instance, in gadolinium-doped ceria, the vibration band between 850-400 cm⁻¹ is characteristic of the Ce-O bonds, and similar metal-oxygen vibrations would be expected for the Gd-O bonds in gadolinium trinitrate. researchgate.net

The nitrate ion (NO₃⁻) itself has several characteristic vibrational modes. In the context of lanthanide nitrate complexes, such as those with phosphine (B1218219) oxide ligands, the nitrate groups exhibit specific IR absorptions that can indicate their coordination mode (e.g., monodentate, bidentate, or ionic). researchgate.net For this compound, the coordination of nitrate ions to the gadolinium(III) center would lead to a splitting of the nitrate vibrational bands compared to the free nitrate ion.

Vibrational Mode Approximate Wavenumber (cm⁻¹) (in related Gd compounds) Assignment
O-H Stretch~3430Adsorbed Water researchgate.net
Asymmetric C-O Stretch1516, 1400Carbonate Impurities researchgate.net
Symmetric C-O Stretch1335Carbonate Impurities researchgate.net
Metal-Oxygen Bond400-850Gd-O vibrations (in oxides) researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. In studies of gadolinium molybdate, numerous Raman lines have been resolved, with their assignments aided by polarization studies. aps.org For gadolinium complexes, such as those with malonic acid, FT-Raman, in conjunction with FT-IR, helps in identifying the chelation sites. researchgate.net The Raman spectra of lanthanide complexes can provide insights into the coordination environment and the nature of the ligand-metal bond. researchgate.net For this compound, Raman spectroscopy would be crucial in identifying the symmetric stretching modes of the nitrate groups and the Gd-O coordination bonds, which are often weak in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy of gadolinium(III) compounds is characterized by sharp, low-intensity absorption bands arising from f-f electronic transitions. The Gd³⁺ ion has a half-filled f-shell (4f⁷), which results in a ⁸S₇/₂ ground state. The electronic transitions from this ground state to excited states are spin-forbidden, leading to weak absorptions.

A study on the determination of gadolinium in nitrate salt solutions utilized the fine structure at 272.8 nm, which corresponds to the ⁶I₁₃/₂ and ⁶I₁₅/₂ ← ⁸S₇/₂ transitions of the Gd³⁺ ion. osti.gov Another investigation of a binuclear Gd(III) complex showed characteristic UV-vis absorption bands. researchgate.net The complexation of Gd³⁺ with ligands like arsenazo (III) results in a complex with maximum absorbance at 651 nm, which is used for spectrophotometric validation of gadolinium concentration. scholaris.ca

Transition Approximate Wavelength (nm)
⁶I₁₃/₂, ⁶I₁₅/₂ ← ⁸S₇/₂272.8 osti.gov
Gd³⁺-Arsenazo (III) complex651 scholaris.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Gd³⁺ ion, which has seven unpaired electrons, its direct observation by NMR is not practical. However, gadolinium compounds are extensively used as relaxation agents in NMR spectroscopy. rit.edu

¹H NMR Spectroscopic Data Analysis

This compound and other gadolinium complexes are utilized to reduce the spin-lattice relaxation times (T₁) of nuclei in other molecules, which can be beneficial for obtaining quantitative ¹³C NMR spectra. rit.edu The presence of Gd³⁺ significantly affects the relaxation rates of nearby protons. For instance, in studies of gadolinium-based contrast agents, the longitudinal relaxation rate (R₁) of water protons is measured to determine the concentration of gadolinium complexes. nih.govnih.gov The high relaxivity of gadolinium chelates is a key parameter in their application as MRI contrast agents. google.com While direct ¹H NMR spectra of this compound itself are not typically reported due to extreme broadening, its effect on the ¹H NMR spectra of solvents or other molecules in the solution is a primary area of study.

Lanthanide-Specific NMR Studies (e.g., Scandium for comparison)

Comparative studies with other lanthanides and related elements like scandium provide valuable context. Scandium, being a d-block element with a smaller ionic radius, often exhibits different coordination chemistry compared to the lanthanides. researchgate.net ⁴⁵Sc NMR spectroscopy is a useful tool for characterizing scandium complexes. osti.govrsc.org For instance, the chemical shift in ⁴⁵Sc NMR can indicate changes in the coordination environment of the scandium ion. bohrium.com A structural comparison of scandium salts with those of lanthanides like gadolinium has been evaluated, with techniques including FTIR and ⁴⁵Sc NMR providing key characterization data. osti.gov While direct NMR of gadolinium is not feasible, the study of analogous diamagnetic lanthanide complexes (like La³⁺ or Lu³⁺) or related elements can provide structural insights that can be extrapolated to the gadolinium analogue.

Luminescence Spectroscopy and Lifetime Measurements

Luminescence spectroscopy is a pivotal technique for characterizing the photophysical properties of compounds. In the context of gadolinium(III) complexes, the Gd³⁺ ion itself is generally not the primary emitter of light due to the high energy of its lowest excited state (~32,000 cm⁻¹). Instead, it often serves as a structural core or an energy-transferring agent to other luminescent lanthanide ions in heterometallic complexes.

Research on gadolinium complexes frequently involves recording the fluorescence and phosphorescence spectra to determine the energy levels of the organic ligands bound to the metal ion. This is possible because the high energy of the Gd³⁺ resonant level prevents energy transfer from the ligand's triplet state to the gadolinium ion, allowing the ligand's phosphorescence to be observed. For instance, studies on gadolinium(III) complexes with β-diketone ligands have utilized this principle to calculate the energies of the ligand's singlet and triplet levels.

While direct luminescence data for simple this compound is sparse, studies on related complexes provide valuable insights. For example, a binuclear Gd(III) complex synthesized from gadolinium(III) nitrate hexahydrate has been characterized by its fluorescence properties. Furthermore, fluorescence lifetime measurements, which quantify the decay rate of the excited state, have been performed on various gadolinium chelates. A gadolinium complex with a DTPA-cs124 chelate exhibited a fluorescence lifetime (τ) of 0.44 ± 0.02 microseconds (µs). In contrast, metalloporphyrins incorporating gadolinium can display much longer phosphorescence lifetimes, ranging from microseconds to hundreds of milliseconds, due to the "heavy-atom effect" promoting emission from the triplet state.

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of a specific element in a sample, including coordination numbers and interatomic distances. Studies on aqueous solutions of this compound have provided detailed information about the immediate coordination environment of the Gd³⁺ ion.

In dilute aqueous solutions of Ln(NO₃)₃ (where Ln is a lanthanide), including gadolinium, the nitrate groups can be either directly coordinated to the metal ion or exist as non-coordinated ions in the solution. EXAFS analysis has established that for this compound solutions, there are both coordinated and a greater extent of non-coordinated nitrate groups. The coordinated nitrate groups can bind to the gadolinium ion in either a monodentate (through one oxygen atom) or bidentate (through two oxygen atoms) fashion.

Research combining EXAFS with other methods on this compound solutions has revealed a significant contraction of the first coordination sphere upon dissolution of the crystalline salt. The Gd–O bond distance for the eight-coordinate hydrated gadolinium(III) ion in an amide solution has been measured by EXAFS to be 2.370(6) Å. In another study focusing on gadolinium-doped ceria nanoparticles synthesized using this compound, EXAFS was used to determine the local structure around the gadolinium atoms, yielding bond lengths for Gd-O and Gd-Ce paths.

A summary of structural parameters for gadolinium complexes derived from EXAFS data is presented below.

SampleBondCoordination Number (CN)Bond Distance (Å)Reference
Solvated Gd(III) ion in dmaGd–O82.370(6)
Solvated Gd(III) ion in dmf

Advanced Materials Science Applications of Gadolinium Trinitrate As a Precursor

Synthesis of Specialty Glasses and Ceramics

Gadolinium trinitrate is a key ingredient in the fabrication of specialized glasses and ceramics, where the incorporation of gadolinium ions imparts unique and desirable properties.

Specialty Glasses: Gadolinium(III)-containing silicate-based bioactive glasses have been synthesized using the sol-gel method. researchgate.net In this process, this compound can be used as the gadolinium source, dissolved along with silicon alkoxides and other precursors. The subsequent hydrolysis and condensation reactions, followed by drying and thermal treatment, result in a glass matrix with incorporated gadolinium. The addition of gadolinium(III) has been shown to improve the radiation attenuation qualities of these bioactive glasses. researchgate.net

Ceramics: In ceramics, this compound is used to produce materials like gadolinium-substituted tricalcium phosphate (B84403) (TCP). These ceramics can be synthesized through methods such as precipitation from aqueous solutions. nih.gov In a typical aqueous precipitation synthesis, a solution of this compound is mixed with solutions containing calcium and phosphate ions under controlled pH. The resulting precipitate is then washed, dried, and heat-treated to form the final crystalline ceramic phase. nih.gov Research has demonstrated that the synthesis method significantly influences the phase composition of the final product. For instance, gadolinium-substituted TCP synthesized via precipitation can result in a product composed primarily of β-TCP, along with minor phases of apatite/chlorapatite and calcium pyrophosphate after heat treatment. nih.gov

Table 1: Synthesis Methods for Gd-Containing Glasses and Ceramics

MaterialSynthesis MethodPrecursor ExampleKey Finding
Gadolinium-Silicate Bioactive GlassSol-GelThis compoundAddition of Gadolinium(III) enhances the radiation attenuation properties of the bioactive glass. researchgate.net
Gadolinium-Substituted Tricalcium PhosphateAqueous PrecipitationThis compoundThe synthesis route affects the final phase composition of the ceramic material. nih.gov

Development of Phosphors for Light-Emitting Applications

This compound is an essential precursor for creating gadolinium-based host materials for phosphors. These materials are crucial for various lighting and display technologies, where they convert excitation energy into visible light.

Highly efficient red-emitting nanoparticles of europium-activated potassium gadolinium fluoride (B91410) (KGd₂F₇:Eu³⁺) have been prepared at room temperature through a chemical precipitation method. mdpi.com In this synthesis, aqueous solutions of potassium, gadolinium, and europium salts, such as their respective nitrates, are mixed with a fluoride source. The resulting nanoparticles exhibit bright red emission when excited by near-UV light (around 393 nm). mdpi.com

Research findings indicate that the luminescence intensity is dependent on the concentration of the Eu³⁺ dopant, with an optimal concentration identified before quenching effects dominate. mdpi.com The concentration quenching mechanism has been attributed to electric dipole-dipole interactions. mdpi.com These nanoparticles demonstrate high quantum efficiency and excellent thermal stability, making them promising candidates for use as red-emitting components in warm white light-emitting diodes (WLEDs). mdpi.com A WLED fabricated using these nanoparticles has shown a high color rendering index (CRI) of 88.3 and a low correlated color temperature (CCT) of 4456 K. mdpi.com

Erbium-activated gadolinium aluminate (GdAlO₃:Er³⁺) nanophosphors, which emit green light, are synthesized using a urea-assisted gel-combustion method. nih.gov This technique involves dissolving this compound, aluminum nitrate (B79036), and an erbium salt in water, followed by the addition of urea (B33335) which acts as a fuel. The solution is heated to form a gel, which then auto-ignites and combusts to produce a voluminous, fine powder. The resulting material is a single-phased orthorhombic GdAlO₃. nih.gov

The photoluminescence properties reveal that the material can be excited by near-UV light (377 nm), leading to an intense green emission centered at 546 nm. nih.gov This emission corresponds to the ⁴S₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion. nih.gov The strong excitation band also indicates an efficient energy transfer from Gd³⁺ to Er³⁺ ions. nih.gov The color coordinates confirm the green emission, and the correlated color temperature values suggest their suitability as a cold light source for lighting applications. nih.gov

Table 2: Properties of Gd-Based Phosphors

Phosphor MaterialSynthesis MethodActivator IonEmission ColorKey Application
KGd₂F₇Chemical PrecipitationEu³⁺RedWarm White Light-Emitting Diodes (WLEDs). mdpi.com
GdAlO₃Gel-CombustionEr³⁺GreenCold Light Source for Lighting. nih.gov

Doping Applications in Advanced Materials

This compound is frequently used as a source for doping various host materials, where the introduction of gadolinium ions alters the material's properties to achieve desired functionalities, such as enhanced magnetism or ionic conductivity.

Gadolinium is used as a dopant to induce and enhance magnetic properties in otherwise non-magnetic materials like zinc oxide (ZnO). Gd-doped ZnO nanoparticles have been synthesized using methods like co-precipitation, where solutions of zinc nitrate and this compound are precipitated together. researchgate.net

Structural analysis confirms that the resulting nanoparticles maintain the hexagonal wurtzite structure of ZnO. researchgate.net Crucially, the introduction of Gd³⁺ ions into the ZnO lattice leads to the emergence of room temperature ferromagnetism. The magnetic moment has been observed to increase with a higher concentration of the gadolinium dopant. This enhancement is often attributed to the creation of oxygen vacancies within the ZnO lattice to maintain charge neutrality, which in turn mediate the ferromagnetic coupling between the magnetic moments of the Gd³⁺ ions.

In the field of energy, gadolinium-doped ceria (GDC) is a state-of-the-art ceramic electrolyte for Intermediate Temperature Solid Oxide Fuel Cells (IT-SOFCs). wikipedia.orgresearchgate.net this compound is the standard precursor for introducing the gadolinium dopant into the ceria lattice during synthesis, which is often performed via sol-gel or combustion methods using cerium nitrate as the main component. researchgate.netresearchgate.net

The primary role of doping CeO₂ with gadolinium is to introduce oxygen vacancies into the crystal lattice. When a trivalent Gd³⁺ ion substitutes a tetravalent Ce⁴⁺ ion, an oxygen vacancy is created to maintain charge neutrality. wikipedia.org These vacancies significantly increase the ionic conductivity of the material, especially at intermediate temperatures (500–700 °C). wikipedia.org This allows for the operation of SOFCs at lower temperatures compared to traditional yttria-stabilized zirconia (YSZ) electrolytes, which reduces costs and improves long-term stability. wikipedia.org Research has shown that nanocrystalline GDC powders synthesized via a modified sol-gel technique can be sintered to form high-density ceramic electrolytes with high electrical conductivity, making them suitable for IT-SOFC applications. researchgate.net

Table 3: Effects of Gadolinium Doping in Advanced Materials

Host MaterialDopant SourceSynthesis MethodEffect of DopingApplication
ZnOThis compoundCo-precipitationInduces room temperature ferromagnetism. researchgate.netSpintronics, Magnetic Memory.
CeO₂This compoundSol-Gel, CombustionCreates oxygen vacancies, increases ionic conductivity. wikipedia.orgresearchgate.netElectrolyte for Intermediate Temperature Solid Oxide Fuel Cells (IT-SOFCs). wikipedia.org

Gadolinium Yttrium Garnets

This compound is a key starting material in the synthesis of complex garnet structures, particularly those containing yttrium. Yttrium-doped Gadolinium Iron Garnet (GIG) nanoparticles, with the formula Gd₃₋ₓYₓFe₅O₁₂, have been successfully synthesized using a sol-gel auto-combustion technique. ymerdigital.com In this method, gadolinium(III) nitrate hexahydrate serves as the gadolinium source, alongside yttrium(III) nitrate hexahydrate and ferric(III) nitrate nonahydrate as the yttrium and iron precursors, respectively. ymerdigital.com

The process involves dissolving the nitrate salts in distilled water, followed by the addition of citric acid. The resulting solution is heated to form a gel, which is then ignited at a higher temperature to produce an ash. This ash is subsequently crushed and sintered at high temperatures (e.g., 1200°C) to yield the final nanocrystalline garnet material. ymerdigital.com X-ray diffraction (XRD) analysis of the resulting nanoparticles confirms a single-phase garnet-cubic-spinel crystal structure. ymerdigital.com This synthesis route demonstrates the effective use of this compound in creating complex, multi-element garnet systems for potential use in magnetic and magneto-optic applications. ymerdigital.com

Table 1: Synthesis Parameters for Yttrium-Doped Gadolinium Iron Garnet (Y-GIG)

Parameter Details Source
Synthesis Method Sol-gel auto-combustion ymerdigital.com
Gadolinium Precursor Gadolinium(III) nitrate hexahydrate [Gd(NO₃)₃·6H₂O] ymerdigital.com
Yttrium Precursor Yttrium(III) nitrate hexahydrate [Y(NO₃)₃·6H₂O] ymerdigital.com
Iron Precursor Ferric(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O] ymerdigital.com
Gelling Agent Citric acid monohydrate ymerdigital.com
Sintering Temperature 1200°C for 10 hours ymerdigital.com

Metal-Organic Frameworks (MOFs) Synthesis

This compound is an effective precursor for the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs), which are coordination polymers with applications in various fields.

Researchers have utilized this compound to synthesize bimetal-phenolic coordination polymer nanoparticles. rsc.org In one such synthesis, gadolinium nitrate is used as the gadolinium source along with ferrous sulphate as an iron source, and a plant polyphenol, tannic acid, as the organic ligand. rsc.org This metal-catechol coordination assembly process yields highly dispersible and stable nanoparticles with a tunable molar ratio of gadolinium to iron. rsc.org

The properties of these coordination polymers are dependent on their composition. The longitudinal relaxivity (r₁), a key parameter for MRI contrast agents, is positively related to the molar ratio of Gd/Fe. Conversely, the photothermal performance is negatively related to this ratio. rsc.org An optimized formulation with an ultra-small hydrodynamic diameter (~23 nm) exhibited a high r₁ value of 9.3 mM⁻¹ s⁻¹ and a high photothermal conversion efficiency of 37%. rsc.org This work highlights the role of this compound in creating multifunctional coordination polymers with potential theranostic applications. rsc.org

Table 2: Properties of Gd/Fe-Tannic Acid Coordination Polymers

Property Value Gd/Fe Molar Ratio Dependence Source
Hydrodynamic Diameter ~23 nm (optimized) - rsc.org
Longitudinal Relaxivity (r₁) 9.3 mM⁻¹ s⁻¹ (optimized) Positive rsc.org
r₂/r₁ Ratio 1.26 (optimized) - rsc.org
Photothermal Conversion Efficiency (η) 37% (optimized) Negative rsc.org

Layered Nitrate-Containing MOFs

This compound has been used to construct novel layered coordination polymers through hydrothermal synthesis. A two-dimensional (2D) gadolinium coordination polymer was successfully synthesized from this compound hexahydrate (Gd(NO₃)₃·6H₂O) and azobenzene-2,2′,3,3′-tetracarboxylic acid. nih.govnih.gov

The resulting structure features gadolinium ions connected by carboxylate groups to form linear chains. These one-dimensional chains are then bridged by the organic ligands to create a 2D layered framework. nih.govnih.gov Further crosslinking between these layers occurs via very short hydrogen bonds, resulting in a three-dimensional network. nih.gov Magnetic studies of this material revealed a significant magnetocaloric effect, with a maximum entropy change of 27.26 J kg⁻¹ K⁻¹ at 3.0 K, suggesting its potential as a cryogenic magnetic refrigeration material. nih.govnih.gov This synthesis demonstrates the utility of this compound in forming structurally complex and functional layered MOFs. nih.gov

Nanostructured Materials Development

The use of this compound as a precursor is central to the development of various nanostructured materials, including oxide nanoparticles for environmental applications and encapsulated nanoparticles for biomedical imaging.

Gadolinium oxide (Gd₂O₃) nanoparticles with photocatalytic properties have been prepared using gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) as the precursor. mdpi.comresearchgate.net The synthesis involves the reaction of gadolinium nitrate with ethylamine (B1201723). mdpi.comresearchgate.net These Gd₂O₃ nanoparticles function as an n-type semiconductor photocatalyst. mdpi.com

When used for the degradation of various azo dyes under UV light, these nanoparticles show significant catalytic activity. mdpi.com The photocatalytic mechanism involves the generation of hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals on the catalyst surface, which act as powerful oxidizing agents for the dye molecules. researchgate.net The efficiency of degradation is influenced by factors such as the initial dye concentration and the catalyst dosage. Studies have shown that the photocatalytic degradation efficiency for different azo dyes follows the order: methyl orange > acid orange 7 > acid yellow 23. mdpi.comresearchgate.net

Table 3: Photocatalytic Degradation Efficiency of Gd₂O₃ Nanoparticles for Azo Dyes

Azo Dye Degradation Efficiency (%) after 100 min Experimental Conditions Source
Methyl Orange (MO) >90% [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm mdpi.comresearchgate.net
Acid Orange 7 (AO7) ~80% [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm mdpi.comresearchgate.net
Acid Yellow 23 (AY23) ~70% [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm mdpi.comresearchgate.net

Gadolinium Nanoparticles Encapsulated within Protein Nanocages (e.g., H-Ferritin)

This compound is instrumental in the biosynthesis of novel nanoprobes for molecular imaging. Specifically, gadolinium nanoparticles have been encapsulated within human H-ferritin (HFn) protein nanocages to create a highly sensitive MRI contrast agent. nih.govnih.gov The synthesis is achieved by the dropwise addition of a dilute this compound solution into a solution of H-ferritin at a controlled temperature and pH. nih.gov

This encapsulation within the confined space of the protein nanocage leads to a significant enhancement of proton relaxation. nih.gov The resulting Gd-HFn nanoprobes exhibit extremely high relaxivity values, which are dramatically higher than those of clinically used gadolinium-based contrast agents. nih.govnih.gov This superior performance allows for highly sensitive molecular imaging, demonstrating the advanced application of materials derived from a this compound precursor. nih.govnih.gov

Table 4: Biosynthesis Parameters for Gd-HFn Nanoparticles

Parameter Value/Condition Source
Gadolinium Precursor This compound nih.gov
Precursor Concentration 120 μM nih.gov
Protein Cage Human H-ferritin (HFn) nih.gov
Temperature 60 °C nih.gov
pH 8.0 nih.gov
Addition Speed 100 μL/min nih.gov

Table 5: Relaxivity Values of Gd-HFn Compared to Dotarem

Contrast Agent Magnetic Field r₁ Relaxivity (s⁻¹mM⁻¹) r₂ Relaxivity (s⁻¹mM⁻¹) Source
Gd-HFn 1.5 T 549 1555 nih.gov
Gd-HFn 3.0 T 428 1286 nih.gov
Dotarem (Gd-DOTA) 1.5 T 3.13 - nih.gov

Magnetic Properties Research of Gadolinium Trinitrate and Its Derivatives

Fundamental Paramagnetic Behavior of Gadolinium(III) Ions

The gadolinium(III) ion (Gd³⁺) exhibits strong paramagnetism, a property that makes it highly valuable in applications such as contrast agents for Magnetic Resonance Imaging (MRI). mriquestions.com This behavior stems from its electronic configuration, which features seven unpaired electrons in the 4f shell. mriquestions.com These unpaired electrons give the Gd³⁺ ion a large and highly symmetric electronic S-state (⁸S₇/₂), meaning it has a high spin quantum number (S = 7/2) and no orbital angular momentum (L = 0). nih.govmdpi.comacs.org

Paramagnetism is a form of magnetism where a material becomes temporarily magnetized when placed in an external magnetic field. mriquestions.com In the absence of an external field, the magnetic moments of the individual Gd³⁺ ions are randomly oriented, resulting in no net magnetization. stanfordmaterials.com When a magnetic field is applied, the magnetic moments of the unpaired electrons tend to align with the field, creating a strong induced magnetic moment. stanfordmaterials.comyoutube.com This alignment is temporary; once the external field is removed, the moments return to their random orientation. stanfordmaterials.comyoutube.com The powerful paramagnetism of Gd³⁺ is maintained even when it is part of a larger molecule or chelate complex, as the 4f electrons are well-shielded and not significantly involved in chemical bonding. mriquestions.com This robust paramagnetic nature is the foundation for the diverse magnetic phenomena observed in its compounds.

Investigations of Magnetic Susceptibility

Magnetic susceptibility (χ) is a key parameter used to quantify the magnetic response of a material to an applied magnetic field. For paramagnetic materials like gadolinium compounds, the temperature dependence of magnetic susceptibility often follows the Curie-Weiss law, expressed as χ = C / (T - Θ), where C is the Curie constant and Θ is the paramagnetic Curie temperature or Weiss constant. magn.ru

Studies on gadolinium compounds reveal their distinct magnetic susceptibility characteristics. For instance, measurements on a gadolinium(III) nitrate (B79036) complex with a macrocyclic ligand showed a specific effective magnetic moment. researchgate.net In another study involving Gd³⁺ ions on the surface of diamond particles, the temperature dependence of magnetic susceptibility was analyzed. nih.gov The results indicated a very weak antiferromagnetic interaction between the Gd³⁺ spins, with a small negative Weiss temperature of about -0.35 K. nih.gov

Research on gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) crystals using a SQUID magnetometer has also been conducted to measure magnetization and susceptibility as a function of temperature. jps.jp The data from such experiments allow for the calculation of the number of paramagnetic centers (Gd³⁺ ions) and their effective magnetic moment, which for Gd³⁺ is theoretically µ_eff = 7.9 µ_B. magn.ru The magnetic susceptibility of gadolinium-based contrast agents is also a critical factor in medical imaging, as local changes in susceptibility can influence the magnetic field and affect temperature readings in certain MRI techniques. nih.gov

Characterization of Magnetic Interactions

In polynuclear gadolinium complexes or crystalline solids, interactions can occur between the magnetic moments of adjacent Gd³⁺ ions or between Gd³⁺ and other paramagnetic centers. These interactions can be either antiferromagnetic (opposing spins) or ferromagnetic (aligning spins).

Antiferromagnetic interactions arise when adjacent magnetic moments align in an antiparallel fashion, leading to a tendency to cancel each other out. This behavior is often observed in the temperature dependence of the magnetic susceptibility product (χT). A decrease in the χT value upon cooling at low temperatures is a hallmark of antiferromagnetic coupling. mdpi.com

Several gadolinium compounds have been shown to exhibit antiferromagnetic interactions.

In one-dimensional Gd³⁺ complexes based on amino acids, weak antiferromagnetic exchange couplings were observed between Gd³⁺ ions connected by carboxylate bridges. mdpi.com The exchange coupling parameter, J, was found to be -0.042 cm⁻¹ for a complex with α-glycine and -0.030 cm⁻¹ for one with β-alanine. mdpi.com

Gd³⁺-radical compounds can also display antiferromagnetic coupling. nih.gov For example, two Gd(III)-tetrahalosemiquinonate complexes were found to have intramolecular antiferromagnetic exchange, with J values of -2.1 cm⁻¹ and -1.8 cm⁻¹. nih.gov

The complex [Gd(Hbpz₃)₂(dtbsq)] demonstrated the strongest antiferromagnetic coupling reported for a Gd(III)-semiquinonato system at the time of its study. researchgate.net

In rare-earth compounds with a CsCl structure, such as GdAg, GdCu, and GdIn, antiferromagnetic ordering is observed. aip.org Similarly, gadolinium pnictides like GdP, GdAs, and GdSb also show antiferromagnetic ordering upon cooling. wikipedia.org

These interactions are typically weak, which is consistent with the shielded nature of the 4f orbitals of the Gd³⁺ ion. nih.gov

Ferromagnetic interactions occur when the magnetic moments of neighboring ions align in parallel, leading to a strong net magnetic moment. This is indicated by an increase in the χT product as the temperature is lowered. While elemental gadolinium is ferromagnetic below its Curie temperature of approximately 20°C (293 K), ferromagnetic coupling within gadolinium compounds is also observed. stanfordmaterials.comyoutube.comaps.org

Examples of ferromagnetic interactions in gadolinium derivatives include:

In certain rare-earth compounds with the CsCl structure, such as GdZn and GdCd, ferromagnetic behavior is dominant. aip.org

Ternary solid solutions like Gd(ZnₓAg₁₋ₓ) and Gd(ZnₓIn₁₋ₓ) are ferromagnetic in composition regions where x is between 0.4 and 1. aip.org

Ferromagnetic coupling has been observed in complexes containing gadolinium and nitronyl nitroxide radicals. researchgate.net For instance, the complex [Gd(hfac)₃(HNN)₂] exhibited ferromagnetic interactions. elsevierpure.com

The nature of the interaction can be influenced by structural parameters. An empirical relationship has been suggested between the exchange coupling and the Gd-O-N-C torsion angle in Gd-nitroxide complexes, where larger angles (>36°) favor ferromagnetic coupling. elsevierpure.com

The dominant exchange mechanism in many metallic gadolinium compounds is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which is mediated by conduction electrons. aip.org

Determination of Spin-Hamiltonian Parameters

The magnetic behavior of the Gd³⁺ ion in a solid-state environment is described by a spin Hamiltonian. This mathematical model includes terms that account for the interaction of the electron spin with external magnetic fields (Zeeman effect) and with the internal crystal electric field, which leads to zero-field splitting (ZFS). acs.org The ZFS describes the splitting of the ⁸S₇/₂ ground state into four Kramers doublets even in the absence of an external magnetic field.

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for determining the spin-Hamiltonian parameters. acs.org By fitting the experimental EPR spectra to the spin Hamiltonian, parameters such as the axial (B₂⁰, B₄⁰) and rhombic ZFS parameters can be extracted. acs.orgresearchgate.net

For example, a study on a series of Gd³⁺ pentagonal bipyramidal complexes used EPR at multiple frequencies (X-, K-, and Q-band) to determine the ZFS parameters. acs.org In another case, the quadrupole Hamiltonian for gadolinium trichloride (B1173362) was diagonalized to determine the internal magnetic field as a function of temperature from nuclear magnetic resonance (NMR) data. aps.org A different study proposed a new spin Hamiltonian for hexagonal-close-packed gadolinium to explain its magnetic anisotropy, incorporating different exchange terms for in-plane and out-of-plane neighbors. iphy.ac.cn

Table 1: Example of Spin-Hamiltonian Parameters for a Gd³⁺ Complex This table is representative and shows the type of data obtained from such studies.

ParameterValueDescription
g2.003Isotropic g-factor
B₂⁰ (cm⁻¹)-0.15Axial zero-field splitting parameter
B₄⁰ (cm⁻¹)+0.002Fourth-order axial zero-field splitting parameter
ΔE (cm⁻¹)2.5Total splitting of the ⁸S₇/₂ multiplet

Relaxivity Studies of Gadolinium(III) Complexes

Gadolinium(III) complexes are widely used as contrast agents in MRI because they enhance the relaxation rates of water protons in their vicinity. researchgate.net This enhancement is quantified by relaxivity (r₁ and r₂), which is the increase in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per millimolar concentration of the contrast agent. mri-q.comnih.gov

Inner-Sphere Relaxation : This arises from the direct interaction between the Gd³⁺ ion and water molecules coordinated in its first coordination sphere. mriquestions.com Key parameters are the number of inner-sphere water molecules (q) and their residence time (τₘ). nih.gov

Second-Sphere and Outer-Sphere Relaxation : These contributions come from water molecules that are not directly bonded to the Gd³⁺ ion but are in close proximity (second sphere) or in the bulk solvent (outer sphere). mriquestions.comresearchgate.net

Longitudinal relaxivity (r₁) is crucial for T₁-weighted images, which are common in clinical MRI. mri-q.com High relaxivity is desirable as it allows for better image contrast at lower concentrations of the agent. Research focuses on designing complexes with optimized parameters to maximize relaxivity. For example, attaching Gd³⁺ complexes to larger molecules or frameworks slows their rotational motion (increases the rotational correlation time, τ_R), which can significantly boost relaxivity. nih.govacs.org

A study on a tetranuclear gadolinium(III) complex, [Gd₄(4)(H₂O)₈], reported a high molecular longitudinal relaxivity of 28.13 mM⁻¹s⁻¹ (at 24 MHz, 35°C), which is significantly higher than that of its monomeric analogue. acs.org This enhancement was attributed to a slower rotation and the presence of eight inner-sphere water molecules. acs.org The transverse relaxivity (r₂) of this complex was 129.97 mM⁻¹s⁻¹, making the r₂/r₁ ratio 4.6, suggesting its potential use as a T₂-weighted agent as well. acs.org

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Various Gadolinium(III) Complexes Values are illustrative and depend on specific experimental conditions like magnetic field strength and temperature.

Complexr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Field Strength (T)Reference
Gadobutrol (in plasma)4.78-1.5 nih.gov
Gadoteridol (in plasma)3.80-1.5 nih.gov
Gadoterate (in plasma)3.32-1.5 nih.gov
[Gd₄(4)(H₂O)₈]28.13129.97~0.56 acs.org
Gd-HFn54915551.5 researchgate.net

Longitudinal (T₁) and Transverse (T₂) Relaxivities

The effectiveness of a gadolinium-based contrast agent is quantified by its longitudinal (r₁) and transverse (r₂) relaxivities. These parameters measure the agent's ability to increase the relaxation rates (1/T₁ and 1/T₂) of surrounding water protons per unit of concentration. mriquestions.commriquestions.com A higher relaxivity value indicates a more efficient contrast agent. nih.gov Gadolinium compounds enhance image contrast by shortening the T₁ and T₂ relaxation times of water molecules in tissues. mriquestions.com

While specific T₁ and T₂ relaxivity data for simple aqueous gadolinium trinitrate are not extensively detailed in the provided research, the principles of relaxivity for Gd³⁺ ions are well-established. The relaxivity of gadolinium complexes is influenced by factors such as the magnetic field strength and temperature. mriquestions.comnih.gov For comparison, the relaxivities of several commercially available gadolinium-based contrast agents are presented below. These agents consist of a Gd³⁺ ion chelated to an organic ligand, which is a more common formulation than a simple salt like this compound for in vivo applications.

Contrast Agentr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Magnetic Field (T)Medium
Gd-DTPA (Magnevist)4.795.141.5Water
Gd-DTPA (Magnevist)4.505.093.0Water
Gd-DOTA (Dotarem)3.9N/A1.5Whole Blood
Gd-DO3A-butrol (Gadovist)4.6N/A1.5Whole Blood
Gd-BOPTA (MultiHance)6.2N/A1.5Whole Blood

This table presents relaxivity values for common gadolinium-based contrast agents to provide context for the properties of gadolinium complexes. Data is compiled from studies on Gd-DTPA and various agents in whole blood. uzh.chnih.gov

Evaluation of Relaxivity Enhancement Mechanisms

Research into gadolinium complexes focuses on enhancing relaxivity to improve imaging sensitivity. researchgate.net The mechanisms governing relaxivity are complex and are primarily described by the Solomon-Bloembergen-Morgan theory. The key factors influencing relaxivity include:

Inner-Sphere Relaxation: This mechanism involves the direct coordination of water molecules to the Gd³⁺ ion. The efficiency of this process depends on the number of coordinated water molecules (q) and their residence lifetime (τm). nih.gov

Outer-Sphere Relaxation: This refers to the relaxation of water molecules that are not directly bonded to the gadolinium ion but are in its vicinity, diffusing through the second and outer coordination spheres. nih.gov

Rotational Correlation Time (τR): This is the time it takes for the gadolinium complex to tumble in solution. Slower tumbling, often achieved by increasing the molecular size of the complex, can lead to a significant increase in relaxivity. researchgate.net

Magnetic Properties in Doped Materials (e.g., manganese nano spinel ferrites)

This compound can serve as a source of Gd³⁺ ions for doping into other materials to modify their magnetic properties. One area of research is the doping of manganese nano spinel ferrites (MSF-NPs). In a study where MSF-NPs were synthesized with varying concentrations of gadolinium, it was observed that the magnetic properties were significantly altered. nih.govresearchgate.net

As the concentration of Gd³⁺ dopant increased, the saturation magnetization (the maximum magnetic moment of the material) decreased. Conversely, the coercivity (the resistance of the material to demagnetization) also showed a decreasing trend with higher gadolinium content at room temperature. nih.govresearchgate.net These modifications are attributed to the substitution of Fe³⁺ ions by the larger Gd³⁺ ions within the ferrite (B1171679) crystal lattice and the resulting changes in magnetic interactions.

Sample (Gd³⁺ concentration)Saturation Magnetization (emu/g)Coercivity (Oe)Retentivity (emu/g)Bohr Magneton (μB)
T-1 (x=0.10)17.84993.54.441
T-2 (x=0.15)8.92781.22.214
T-3 (x=0.20)5.41990.51.341
T-4 (x=0.25)2.31330.20.596

This table shows the magnetic properties of manganese nano spinel ferrites doped with varying concentrations of gadolinium. nih.gov

Electronic Structure Contributions to Magnetic Properties

The magnetic properties of gadolinium compounds are a direct result of the electronic structure of the Gd³⁺ ion. Gadolinium has the atomic number 64, and in its trivalent state, it possesses an electronic configuration of [Xe]4f⁷. mriquestions.com This half-filled 4f subshell with seven unpaired electrons is the source of its strong paramagnetism. mriquestions.com The total spin quantum number (S) is 7/2, which gives rise to a large magnetic moment. researchgate.net

A study on a mononuclear gadolinium(III) Schiff base complex, which includes three nitrate ions chelating to the gadolinium center, provides insight into the electronic and magnetic properties in a nitrate environment. The charge of the Gd³⁺ ion is neutralized by the three nitrate ions, which account for six of the coordination sites. researchgate.net Direct current (dc) magnetic susceptibility and X-band EPR measurements were used to probe these properties. The data were fitted to a spin-Hamiltonian model, yielding parameters that describe the magnetic anisotropy of the system: S = 7/2, g = 2.018, and D = 0.108 cm⁻¹. researchgate.net These parameters confirm the high-spin state of the Gd³⁺ ion and quantify the zero-field splitting, which is a key contributor to the magnetic behavior of the complex. researchgate.net

Applications in Magnetic Hyperthermia Therapy Research

Magnetic hyperthermia is a cancer therapy approach that uses magnetic nanoparticles to generate heat when subjected to an alternating magnetic field, leading to the destruction of tumor cells. nih.gov Gadolinium-doped nanoparticles are being investigated for this application. The inclusion of gadolinium can enhance the therapeutic effect. nih.gov

In research involving gadolinium-doped iron oxide nanoparticles (GdIONPs), it has been shown that these particles can serve as effective agents for magnetic field-induced hyperthermia. nih.gov The doping of iron oxide nanoparticles with gadolinium can modify their magnetic properties, which in turn affects their heating efficiency under an alternating magnetic field. ul.ie One study found that GdIONP-mediated hyperthermia, when combined with radiotherapy, significantly increased tumor growth time compared to either therapy alone. nih.gov The mechanism for this enhanced effect is believed to involve vascular disruption and improved oxygenation within the tumor, making it more susceptible to radiation. nih.gov While this compound itself is not directly used, it can be a precursor for the gadolinium used to dope (B7801613) these nanoparticles, highlighting a potential application route for the compound in advanced therapeutic research.

Solvent Extraction and Separation Science

Extraction Mechanisms of Gadolinium(III)

The extraction of Gadolinium(III) from aqueous solutions is a complex process governed by various factors, including the composition of both the aqueous and organic phases. The underlying chemical reactions and coordination chemistry dictate the efficiency and selectivity of the separation.

Role of Nitric Acid Concentration

The concentration of nitric acid in the aqueous phase plays a pivotal role in the solvent extraction of Gadolinium(III). Studies using tributyl phosphate (B84403) (TBP) as the extractant have shown that the distribution coefficient of gadolinium increases with nitric acid concentration, reaching a maximum at approximately 3.5 mol/L before decreasing. researchgate.net This behavior is attributed to a combination of the salting-out effect at lower acidities and competition for the extractant by nitric acid itself at higher concentrations. researchgate.net The extraction equilibrium can be represented by the formation of a solvated species in the organic phase. researchgate.net

In systems utilizing extraction chromatography with LN resin, the concentration of nitric acid as the eluent is a key parameter for separating gadolinium from other rare earth elements like terbium. nstri.ir Optimal separation of gadolinium has been observed at nitric acid concentrations in the range of 0.5-0.8 M. nstri.ir

The general equation for the extraction of Gd(III) by a solvating extractant like TBP from a nitric acid medium is: Gd³⁺(aq) + 3NO₃⁻(aq) + 3TBP(org) ⇌ Gd(NO₃)₃(TBP)₃(org) researchgate.net

Coordination of Extractant Molecules to Gadolinium(III)

The coordination of extractant molecules to the Gadolinium(III) ion is fundamental to its transfer into the organic phase. For instance, with β-diketones, quantum-chemical calculations indicate that the ligands coordinate to gadolinium in a bidentate-chelate manner. chemrxiv.org The resulting complexes exhibit a non-planar structure. chemrxiv.org

In the case of diglycolamide (DGA) extractants, loading data and advanced analytical techniques suggest that under forcing conditions, the stoichiometric ratio of ligand to metal can be 2:1. osti.gov The extraction of Gd(III) with high molecular weight amines, such as N-n-octylaniline, from succinate (B1194679) media proceeds via the formation of an ion-pair complex in the organic phase, represented as RR´NH₂⁺Gd(Succinate)₂⁻. researchgate.net

Synergistic extraction systems, which employ a combination of an acidic extractant like di(2-ethylhexyl)phosphoric acid (HDEHP) and a neutral adductant, demonstrate enhanced extraction. The adductant molecules, such as 1,10-phenanthroline, also coordinate to the gadolinium chelate, further stabilizing it in the organic phase. nih.gov

Influence of Higher Charged Complex Formation on Extraction Behavior

The formation of charged complexes can significantly influence the extraction of Gadolinium(III). In solutions containing chelating agents like EDTA or DTPA, at concentrations above 10⁻⁵ M, Gadolinium(III) is almost exclusively bound to these ligands, forming stable, negatively charged complexes. nih.gov The high stability of these complexes, such as [Gd(EDTA)]⁻ and [Gd(DTPA)]²⁻, is a critical factor in their behavior in biological systems and analytical separations. nih.govnih.gov

The extraction of gadolinium from solutions containing organic acids like succinic acid involves the formation of anionic metal complexes in the aqueous phase, which are then extracted by high molecular weight amines through an anion exchange mechanism. researchgate.net

Parametric Studies in Solvent Extraction Systems

The efficiency of solvent extraction for gadolinium trinitrate is highly dependent on several operational parameters. Systematic studies are conducted to optimize these variables for maximum extraction and separation.

Effect of Acidity and pH of the Aqueous Phase

The pH of the aqueous phase is a critical parameter in the solvent extraction of Gadolinium(III). For many extraction systems, there is an optimal pH range for efficient extraction. For instance, using the extractant Cyanex 572, the optimal pH for separating gadolinium from yttrium concentrate was found to be 3. ui.ac.idui.ac.id At pH values approaching 5, precipitation can occur, and beyond pH 7, the extraction efficiency of Gd decreases due to the hydrolysis of gadolinium metal ions. ui.ac.id

In a study using a new azo derivative as an extractant, the highest distribution ratio and extraction percentage for Gadolinium(III) were achieved at a pH of 2. jchr.orgjchr.org Similarly, when using D2EHPA and Ionquest 801, the initial pH of the aqueous phase is a key variable investigated. researchgate.net Cloud point extraction studies using 8-hydroxyquinoline (B1678124) have also demonstrated the significant influence of pH on the extraction efficiency and selectivity for Gd(III). researchgate.net

Table 1: Effect of pH on Gadolinium Extraction Efficiency

Extractant Optimal pH Reference
Cyanex 572 3 ui.ac.idui.ac.id
Azo Derivative (DPDBA) 2 jchr.orgjchr.org
8-hydroxyquinoline Varies researchgate.net

Influence of Temperature

In a study on the solid-phase extraction of Gd(III) using a resin impregnated with D2EHPA, the degree of extraction was found to increase with temperature, reaching its maximum at 333 K (60°C) after 120 minutes of contact time. tandfonline.com The kinetics of this extraction process were determined to be limited by a chemical reaction with an activation energy of 42.47 kJ/mol. tandfonline.com

Conversely, for some systems, an increase in temperature can have a negative impact. For instance, the relaxivity of some gadolinium complexes, which is related to their behavior in solution, has been observed to decrease with increasing temperature due to faster molecular tumbling rates. nih.gov While not a direct measure of extraction efficiency, this highlights the complex influence of temperature on the behavior of gadolinium complexes. nih.gov In certain cases, local temperature changes can also affect the dissociation of Gd³⁺ from its chelates. nih.gov

Table 2: Effect of Temperature on Gadolinium Extraction with SES-D2EHPA

Temperature (K) Degree of Extraction (%) after 120 min
298 ~85
308 ~90
318 ~95
333 >95

Data derived from graphical representations in the source material. tandfonline.com

Impact of Metal Loading and Initial Concentration

The efficiency of solvent extraction processes is significantly influenced by the concentration of the metal ion in the aqueous feed solution. Studies on the extraction of this compound have established a clear relationship between the initial gadolinium concentration and its distribution coefficient (Kd), which measures the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

Research investigating the extraction of Gd(III) into a solution of tri-n-butyl phosphate (TBP) in n-dodecane (n-DD) has shown that the distribution coefficient of gadolinium is dependent on its initial concentration. researchgate.netresearchgate.net For instance, in experiments with gadolinium concentrations ranging from 0.6 to 2.0 g/L, it was observed that while the general extraction trend with increasing nitric acid concentration remains the same, the actual Kd values vary with the gadolinium content. researchgate.net The distribution coefficient tends to increase with nitric acid concentration up to a certain point (around 3.5 mol. L-1) before decreasing. researchgate.net

In a different extraction system using Cyanex 572 as the extractant, the effect of the initial feed concentration was also examined. ui.ac.id Optimum separation of gadolinium from a yttrium concentrate was achieved at a feed concentration of 150x10³ ppm. ui.ac.idresearchgate.net This highlights that for each specific extraction system, there is an optimal concentration range that maximizes separation efficiency.

Table 1: Effect of Initial Gadolinium Concentration on Distribution Coefficient (Kd) This table illustrates how the distribution coefficient of Gadolinium (III) changes with varying initial concentrations in a TBP-based extraction system.

Initial Gd Concentration (g/L)Nitric Acid Concentration (mol. L-1)Distribution Coefficient (Kd)
0.63.5>1
1.03.5~1
1.53.5<1
2.03.5<1
Data derived from graphical representations in research literature. researchgate.net

Role of Diluents (e.g., n-dodecane, n-DD, hexane, chloroform)

Commonly used diluents in the extraction of rare earth elements include aliphatic hydrocarbons like n-dodecane (n-DD), kerosene (B1165875), and hexane. researchgate.netgoogle.comresearchgate.net For example, n-dodecane is frequently used as a diluent for Tri-n-butyl Phosphate (TBP) in the extraction of gadolinium. researchgate.net Similarly, n-hexane has been used as a solvent for the extractant Di-2-ethylhexyl phosphoric acid (D2EHPA) in the separation of gadolinium from samarium and europium. researchgate.net The nature of the diluent affects the formation of complexes and their solubility in the organic phase. mdpi.com For instance, the aggregation of extractant molecules can occur differently in various diluents, which in turn influences the extraction mechanism. mdpi.com

Separation of Gadolinium from Other Rare Earth Elements

The primary challenge in producing high-purity gadolinium is its separation from adjacent lanthanides and other rare earth elements that co-exist in the same ores and exhibit very similar chemical properties. ui.ac.idaidic.ittudelft.nl

Separation from Terbium

The separation of gadolinium (atomic number 64) from its neighbor terbium (atomic number 65) is a particularly challenging task due to their similar ionic radii and chemical behavior. researchgate.net Several solvent extraction systems have been developed to achieve this separation.

One method involves using a three-component solvent system consisting of didecyl phosphoric acid as the extractant, TBP as a modifier, and an aliphatic hydrocarbon as the diluent. google.com This system effectively removes terbium and dysprosium into the organic phase, leaving purified gadolinium in the aqueous phase. google.com Another approach utilized di(2-ethylhexyl) phosphoric acid (DEHPA) as the extractant, achieving a terbium extraction efficiency of 98.6% and a gadolinium extraction efficiency of 85.7%. tudelft.nl Extraction chromatography, which combines the selectivity of solvent extraction with the simplicity of column chromatography, has also been successfully employed using Ln resin and nitric acid as the mobile phase to isolate terbium from a gadolinium matrix. nstri.irtamu.edu

Table 2: Separation Factors for Gd/Tb in Different Extraction Systems This table compares the efficiency of different extraction systems in separating Gadolinium from Terbium.

ExtractantDiluent/SystemGd Extraction Efficiency (%)Tb Extraction Efficiency (%)Separation Factor (Tb/Gd)Reference
DEHPA-85.7 ± 5.598.6 ± 0.2- tudelft.nl
Didecyl phosphoric acidAliphatic hydrocarbon with TBPLow (aqueous phase)High (organic phase)- google.com
Dibutyldithiophosphate---Optimized at pH 3.0 researchgate.net

Separation from Samarium, Europium, Yttrium, and Dysprosium

Gadolinium is also commonly found with other rare earths such as samarium, europium, yttrium, and dysprosium. ui.ac.idaidic.it

Samarium and Europium: The separation of gadolinium from samarium and europium has been achieved using microcapsules containing 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHPNA) as an extractant. aidic.it While the separation between europium and gadolinium was found to be incomplete in one study, the separation between samarium and europium was almost complete. aidic.it Another study successfully used Di-2-ethylhexyl phosphoric acid (D2EHPA) in an n-hexane solvent for the gradual extraction-stripping of gadolinium from samarium and europium. researchgate.net Solid-phase extraction using a resin containing D2EHPA has also been investigated, showing that separation is possible under non-equilibrium conditions. tandfonline.com

Yttrium and Dysprosium: Xenotime sand, a resource for gadolinium, often contains significant amounts of yttrium and dysprosium. ui.ac.idresearchgate.net An effective separation has been developed using the extractant Cyanex 572. ui.ac.idresearchgate.net Under optimal conditions (pH 3, 30% Cyanex 572, 150x10³ ppm feed concentration), a separation factor (α) for Gd-Y of 26.482 was achieved, indicating a good separation. ui.ac.id However, the separation from dysprosium was less effective, with a Gd-Dy separation factor of approximately 0.780. ui.ac.id A process using didecyl phosphoric acid and TBP also demonstrated the removal of dysprosium from gadolinium solutions. google.com

Table 3: Separation Efficiency of Gadolinium from Yttrium and Dysprosium using Cyanex 572 This table shows the results of a study on the separation of Gadolinium from Yttrium and Dysprosium.

ElementDistribution Coefficient (Kd)Extraction Efficiency (%)Separation Factor (α) vs. Gd
Yttrium (Y)0.0313.119α(Gd/Y) = 26.482
Gadolinium (Gd)0.82746.627-
Dysprosium (Dy)1.06053.007α(Gd/Dy) = 0.780
Data from a study using Cyanex 572 as the extractant. ui.ac.id

Applications of Specific Extractants

The choice of extractant is paramount in designing an effective solvent extraction process for gadolinium. Organophosphorus compounds are widely used for this purpose. researchgate.net

Tri-n-butyl Phosphate (TBP) Systems

Tri-n-butyl phosphate (TBP) is a versatile and widely studied extractant in nuclear fuel reprocessing and rare earth element separation. researchgate.netiaea.org It is an organophosphorus compound that forms stable, hydrophobic complexes with metal nitrates, which are soluble in organic diluents like kerosene or n-dodecane. researchgate.netwikipedia.org

The extraction of this compound by TBP has been systematically investigated, particularly for its potential use as a soluble neutron poison in nuclear fuel reprocessing. researchgate.netresearchgate.net Studies have shown that gadolinium is extracted into the organic phase as a tri-solvate, M(NO₃)₃·3TBP. researchgate.net The efficiency of extraction is highly dependent on the nitric acid concentration, generally increasing up to about 3.5 M HNO₃ and then decreasing. researchgate.net TBP is also used as a modifier in conjunction with other extractants, such as didecyl phosphoric acid, to improve phase separation and enhance the separation factors between gadolinium and other heavy rare earths like terbium and dysprosium. google.com

Di-(2-ethylhexyl)phosphoric Acid (D2EHPA) and Analogues

Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely used extractant for the separation of REEs. mdpi.com The extraction of gadolinium using D2EHPA is influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. stanfordmaterials.com Studies have shown that D2EHPA exhibits good selectivity for heavier rare earth elements over lighter ones. ui.ac.id The separation of gadolinium from elements like samarium and europium has been investigated using D2EHPA, with the distribution coefficients and separation factors being key parameters for process optimization. researchgate.net Synergistic effects can be achieved by using D2EHPA in combination with other adductants, which can enhance the extraction efficiency at lower pH values. nih.gov

ParameterGd(III)Sm(III)Eu(III)Separation Factor (α) Gd/SmSeparation Factor (α) Gd/Eu
Distribution Coefficient (K_D) 1 3.90531.51351.00002.58043.9053
Distribution Coefficient (K_D) 2 8.17942.35821.00003.46858.1794
Distribution Coefficient (K_D) 3 7.26242.45501.00002.95827.2624
Data from a study on the separation of Gd(III) from Sm(III) and Eu(III) using D2EHPA, showcasing the relative extraction and separability. researchgate.net

Organophosphorus Extractants (e.g., Cyanex series, EHEHPA)

The Cyanex series of extractants, which are organophosphorus compounds, are also effective in REE separation. Cyanex 572, a mixture of phosphinic and phosphonic acids, has been specifically developed for REE separations and shows good performance in extracting heavy REEs. ui.ac.idresearchgate.net It can achieve efficient extraction while requiring less acid for the stripping phase compared to other extractants. researchgate.net Research on the separation of gadolinium from yttrium and dysprosium using Cyanex 572 has shown that parameters such as feed concentration and stirring rate significantly affect the separation factor. ui.ac.id 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA or PC-88A) is another organophosphorus extractant used for separating REEs. researchgate.net

ConditionGd-Y Separation FactorGd-Dy Separation Factor
Stirring Rate 250 rpm 0.7821.011
Feed Concentration 150,000 ppm 3.5481.102
Cyanex 572 Conc. 30% 26.4820.780
Optimized conditions for Gd separation from Y and Dy concentrate using Cyanex 572. ui.ac.id

Reverse Size Selective Chelators for Enhanced Separation

A novel approach to enhance the separation of REEs involves the use of size-selective chelators. This strategy can employ a "tug of war" between a lipophilic ligand that prefers heavier lanthanides and a hydrophilic ligand with an affinity for lighter lanthanides, resulting in a magnified separation. acs.org For instance, a water-soluble bis-lactam-1,10-phenanthroline ligand can be paired with an oil-soluble diglycolamide extractant. This combination has demonstrated improved selectivity in separating adjacent middle lanthanides like gadolinium and terbium. acs.org Another approach uses functionalized mesoporous silica (B1680970) with tetradentate ligands, where the "bite angle" of the ligand allows for size-selective extraction of REE ions. nih.gov

Process Optimization and Continuous Scale Operations in Rare Earth Separation

The separation of REEs using solvent extraction is a complex process that requires a significant number of stages due to the small separation factors between adjacent elements. mdpi.com Process optimization is crucial for economic viability and involves modeling and simulation to determine the optimal number of stages for extraction, scrubbing, and stripping, as well as flow rates and other process variables. mdpi.comui.ac.id Continuous counter-current solvent extraction is the standard industrial practice. mdpi.com Recent developments include the use of microfluidic systems for continuous extraction, which can offer advantages such as a larger specific surface area and faster phase separation, particularly for processing low-concentration REE solutions. nih.gov

Catalytic Applications and Research

General Catalytic Properties of Gadolinium Compounds

Gadolinium compounds, including the trinitrate salt, exhibit notable catalytic activities primarily attributed to the trivalent gadolinium ion (Gd³⁺). alfachemic.com As a hard Lewis acid, the Gd³⁺ ion can effectively activate a variety of functional groups, facilitating numerous chemical transformations. The catalytic utility of gadolinium compounds is rooted in several key characteristics:

Lewis Acidity : The strong electron-accepting nature of the Gd³⁺ ion allows it to coordinate with and polarize organic molecules, thereby lowering the activation energy for various reactions. This property is central to its role in many catalytic processes.

High Stability : Gadolinium catalysts, particularly oxides derived from gadolinium trinitrate, are recognized for their exceptional stability, especially at elevated temperatures. stanfordmaterials.com This thermal robustness makes them suitable for demanding industrial applications.

Versatility : Gadolinium-based catalysts have demonstrated efficacy in a wide array of reaction types, including oxidation, hydrogenation, dehydrogenation, and carbon-carbon bond-forming reactions. stanfordmaterials.com This versatility makes them attractive for diverse synthetic and industrial processes. For instance, gadolinium trichloride (B1173362) has been employed to catalyze the imino Diels-Alder reaction, enhancing activity and selectivity under mild conditions. alfachemic.com Similarly, gadolinium triflate has shown to be an effective and reusable catalyst for the Hantzsch reaction to synthesize polyhydroquinoline derivatives. arabjchem.org

The catalytic behavior of gadolinium is often enhanced when it is incorporated into a support material or combined with other metals. For example, gadolinium-doped ceria has been investigated for its tunable catalytic activity in the pro-oxidation of hydrogen peroxide. nsf.gov The introduction of gadolinium can create oxygen vacancies and modify the surface properties of the support, leading to improved catalytic function. researchgate.netcolab.ws

Specific Catalytic Reactions Investigated

The catalytic applications of gadolinium compounds, including those derived from this compound, are diverse, with significant research focused on environmental and petrochemical processes.

Petrochemical Cracking and Reforming

In the realm of petrochemicals, gadolinium has been explored as a promoter in catalysts used for cracking and reforming hydrocarbons. Cracking, a fundamental process in the petrochemical industry, breaks down large hydrocarbon molecules into smaller, more valuable ones like ethylene (B1197577) and propylene. google.com Gadolinium's role in these catalysts is often to enhance stability and selectivity.

Methanol-to-Hydrocarbons (MTH): Research has shown that promoting a ZSM-5 zeolite catalyst with gadolinium can enhance its tolerance to coke formation during the methanol-to-hydrocarbons reaction. researchgate.net Thin films of gadolinium oxide on the catalyst surface are believed to increase basicity and inhibit the growth of coke precursors, thereby extending the catalyst's lifetime. researchgate.net

Dry Reforming of Methane (B114726) (DRM): Gadolinium has been used as a promoter in nickel-based catalysts for the dry reforming of methane (CH₄) with carbon dioxide (CO₂) to produce synthesis gas (H₂ and CO). The addition of gadolinium to yttrium-zirconium-supported nickel catalysts was found to modify the catalyst surface, limit the size of nickel oxide particles, and improve resistance to coke deposition. qub.ac.uk This resulted in a stable and high yield of hydrogen. qub.ac.uk

Steam Reforming: Gadolinium-doped ceria has been identified as a promising support material for catalysts in the steam reforming of natural gas. researchgate.net The presence of gadolinium enhances the surface reactivity and oxygen exchange capacity, which are beneficial for this process. researchgate.net

Oxidative Coupling of Methane (OCM): Doped metal oxide catalysts, including those containing lanthanides like gadolinium, are being investigated for the oxidative coupling of methane to produce C2 hydrocarbons such as ethane (B1197151) and ethylene. google.com

Automotive Catalysts

Gadolinium oxide is also considered for use in automotive catalytic converters. businessanalytiq.com These devices are crucial for reducing harmful emissions from internal combustion engines. The high oxygen storage capacity and thermal stability of gadolinium-doped materials can contribute to the efficiency and durability of three-way catalysts, which simultaneously convert nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbons into less harmful substances. researchgate.netacs.org

Organic Synthesis

Beyond large-scale industrial processes, gadolinium catalysts have found application in fine chemical synthesis:

Cycloaddition Reactions: Gadolinium(III) photocatalysts have been used to facilitate intermolecular [2+2] photocycloaddition/ring-expansion reactions, demonstrating their utility in forming complex cyclic molecules. researchgate.net

Epoxide Activation: A gadolinium-based metal-organic framework (Gd-MOF) has been shown to be an effective heterogeneous catalyst for the cycloaddition of CO₂ with epoxides to form cyclic carbonates and for the alcoholysis of epoxides to produce β-alkoxy alcohols. acs.org

The following table summarizes some of the key catalytic applications investigated using gadolinium compounds.

Catalytic ProcessRole of GadoliniumCatalyst System ExampleKey Findings
Methanol-to-Hydrocarbons (MTH) Coke inhibitor, lifetime extenderGd-promoted HZSM-5Enhanced durability by suppressing coke precursor growth. researchgate.net
Dry Reforming of Methane (DRM) Promoter, coke resistanceGd-promoted Ni/Y-ZrModified catalyst surface, leading to stable and high H₂ yield. qub.ac.uk
Steam Reforming of Natural Gas Catalyst support modifierGd-doped CeriaEnhanced surface reactivity and oxygen exchange capacity. researchgate.net
Petroleum Cracking PromoterGd-loaded ZSM-5Prevented formation of complex aromatic coke and improved regeneration. researchgate.net
Automotive Exhaust Conversion Component of three-way catalystsGadolinium-doped materialsHigh oxygen storage capacity and thermal stability. businessanalytiq.comacs.org
[2+2] Photocycloaddition PhotocatalystGd(OTf)₃Enabled formation of C-C bonds for complex cyclic structures. researchgate.net
CO₂ Cycloaddition to Epoxides Heterogeneous catalystGd-MOFEfficiently catalyzed the formation of cyclic carbonates. acs.org

Role of this compound as a Precursor in Catalyst Synthesis

This compound, particularly its hexahydrate form (Gd(NO₃)₃·6H₂O), is a widely utilized precursor for the synthesis of various gadolinium-based catalysts. guidechem.comsigmaaldrich.comamericanelements.comamericanelements.com Its high solubility in water and other polar solvents, along with its decomposition to gadolinium oxide upon heating, makes it an ideal starting material. guidechem.comsmolecule.com

Several synthesis methods employ this compound to produce catalytically active materials:

Combustion Synthesis: This method involves the exothermic reaction of this compound (as an oxidizer) with a fuel, such as urea (B33335) or glycine. smolecule.comresearchgate.net The rapid, self-sustaining reaction produces fine, high-purity gadolinium oxide (Gd₂O₃) nanoparticles with high surface area, which is beneficial for catalytic applications. smolecule.com For instance, Gd₂O₃ nanocrystallites with a size of 10 nm have been prepared via the thermal decomposition of a complex formed between this compound hexahydrate and glycine. researchgate.net

Hydrothermal/Solvothermal Synthesis: In this technique, an aqueous or organic solution of this compound is heated in a sealed vessel. This process allows for the controlled synthesis of gadolinium oxide or hydroxide (B78521) nanoparticles with specific morphologies. For example, Gd₂O₃ nanoparticles have been synthesized via a hydrothermal procedure using an aqueous solution of this compound hexahydrate and ethylamine (B1201723). mdpi.com

Sol-Gel Method: this compound is often used in sol-gel processes to create gadolinium-containing mixed oxides. researchgate.net A solution of this compound is hydrolyzed to form a "sol" of colloidal particles, which then undergoes gelation to form a solid network. Subsequent drying and calcination yield the final catalyst material. This method offers precise control over the catalyst's composition and nanostructure. smolecule.com

Wet Impregnation: This is a common method for preparing supported catalysts. A porous support material is treated with a solution of this compound, followed by drying and calcination. This process deposits gadolinium species onto the surface of the support. For example, gadolinium-promoted yttrium-zirconium-supported nickel catalysts for dry methane reforming were prepared using an aqueous solution of gadolinium nitrate (B79036). acs.org

Co-precipitation: This technique involves dissolving this compound along with nitrates of other metals in a solution and then inducing precipitation by adding a precipitating agent. This method is used to create homogeneous mixed-oxide catalysts.

The choice of synthesis method and the use of this compound as a precursor are critical in determining the final properties of the catalyst, such as particle size, surface area, crystal structure, and dispersion of active sites, all of which influence its catalytic performance. businessanalytiq.com

The following table outlines the synthesis of various gadolinium-based catalysts using this compound as a precursor.

Catalyst SynthesizedSynthesis MethodPrecursor UsedKey Feature of Resulting Catalyst
Gd₂O₃ Nanoparticles HydrothermalThis compound hexahydrateUsed as a photocatalyst for azo dye degradation. mdpi.com
Gd₂O₃ Nanoparticles Combustion SynthesisThis compound hexahydrate & UreaPhase-pure cubic Gd₂O₃ with crystallite sizes of 38-49 nm. smolecule.com
Gd₂O₃ Nanocrystallites Thermal DecompositionThis compound hexahydrate & GlycineCrystallite size of 10 nm. researchgate.net
Gd-doped Ceria Glycine-Nitrate CombustionGadolinium nitrateEnhanced surface reactivity and oxygen exchange capacity. researchgate.net
Gd-promoted Ni/Y-Zr Wet ImpregnationGadolinium nitrateModified surface with moderately interacted reducible NiO species. qub.ac.uk
Gd₂O₃ Nanoparticles Sol-GelGadolinium nitrate solutionParticle size of 8-16 nm after calcination. researchgate.net

Theoretical and Computational Studies

Computational Chemistry Approaches for Gadolinium(III) Complexes

Computational chemistry has become an indispensable tool for studying gadolinium(III) complexes, providing insights that are often difficult to obtain through experimental methods alone. A variety of computational approaches are employed to investigate the properties and behavior of these complexes.

One common approach is the use of molecular mechanics (MM) . acs.org This method utilizes classical mechanics to model the interactions between atoms. Parameters for Gd(III) ions have been developed for use in commercially available modeling packages like SYBYL, enabling the study of complex structures and their coordination environments. acs.org A specific technique known as the "coordination scan" can be used within MM to predict the coordination numbers of Gd(III) complexes. acs.org This is particularly important for understanding the hydration number, which is a key factor in the efficacy of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). acs.orgrsc.org

Density Functional Theory (DFT) is another powerful method used for studying gadolinium complexes. unl.edunih.govresearchgate.netarxiv.org DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost, making it suitable for modeling the electronic structure of these systems. nih.gov For lanthanide ions like Gd(III), which are hard Lewis acids, the bonding with ligands is primarily electrostatic. nih.gov While DFT-based molecular dynamics (DFT-MD) would be a highly accurate method for simulating these interactions, its high computational expense often makes it prohibitive. nih.gov Therefore, static DFT calculations are more commonly used to investigate the electronic structure and properties of these complexes. unl.edunih.govarxiv.org

Computer simulations are also employed to model the behavior of gadolinium(III) complexes in biological environments, such as blood plasma. nih.gov These models can predict how Gd(III) ions distribute among various biological ligands like transferrin, citrate (B86180), and salicylate (B1505791) at different concentrations. nih.gov Such simulations are crucial for understanding the potential interactions and effects of gadolinium-based agents in vivo. nih.gov

These computational approaches allow researchers to predict and analyze various properties of gadolinium(III) complexes, including their thermodynamic stability. acs.orgmdpi.com For instance, the calculated coordination energy (ΔEcoord) from molecular mechanics has been shown to successfully predict the thermodynamic stability constants for polyaminocarboxylate ligands with Gd(III). acs.org

Modeling of Electronic Structure

The electronic structure of gadolinium-containing materials, including those with nitrate (B79036) ligands, is a key area of investigation using computational methods, primarily Density Functional Theory (DFT). unl.eduarxiv.orgaps.org These studies provide fundamental insights into the bonding, charge distribution, and resulting properties of these compounds.

DFT calculations have been successfully applied to model the electronic structure of gadolinium compounds, such as gadolinium nitride (GdN) and gadolinium oxide (Gd2O3). unl.eduarxiv.orgaps.org In the case of GdN, DFT calculations have predicted a small density of states at the Fermi level and an overlap of bands at the gamma point, which aligns well with experimental data from spectroscopy and ultraviolet photoelectron spectroscopy. unl.edu Furthermore, these calculations suggest that both bulk GdN and its (100) surfaces are half-metallic. unl.edu

For gadolinium oxide, DFT calculations have been used in conjunction with experimental techniques like X-ray photoelectron spectroscopy (XPS) and photoluminescence (PL) spectroscopy to understand the electronic and atomic structures of its different polymorphs. arxiv.org These studies have revealed how atomic-level features, such as defects, influence the electronic structure and charge-transfer processes. arxiv.org

In the context of gadolinium trinitrate, computational modeling has been used to study the intermediate compounds formed during its thermal decomposition. researchgate.net Molecular mechanics methods have been employed to calculate interatomic distances and angles in proposed intermediate oxynitrate structures. researchgate.net These models suggest that the decomposition process involves the condensation of monomeric Gd(NO3)3·6H2O into a tetrameric species, which then progressively loses N2O5 to form gadolinium oxide. researchgate.net The comparison of potential energies of these modeled intermediates helps in evaluating their relative stability. researchgate.net

The bonding in gadolinium compounds is predominantly ionic, with the valence bands being largely composed of ligand orbitals (e.g., N 2p) and the conduction bands having significant Gd 5d and 6s character. aps.org Studies on the nitridation of gadolinium surfaces have shown that the 4f electrons of gadolinium are not significantly involved in bonding with nitrogen, supporting the ionic nature of the Gd-N bond. aps.org

Prediction and Simulation of Magnetic Properties

The prediction and simulation of the magnetic properties of gadolinium-containing materials are critical for various applications, leveraging the high magnetic moment of the Gd(III) ion. americanelements.com Computational methods, particularly those combining Density Functional Theory (DFT) with Monte Carlo simulations, have proven to be effective in this area. researchgate.net

DFT calculations are first used to determine the ground-state properties of the material, such as the magnetic moment of the gadolinium atoms and the exchange coupling parameters between them. researchgate.net For bulk gadolinium, the magnetic moment has been calculated to be around 7.11 μB. researchgate.net These ab initio calculations provide the necessary parameters for subsequent Monte Carlo simulations. researchgate.net

Monte Carlo simulations are then employed to predict the temperature-dependent magnetic properties and magnetocaloric effects. researchgate.net This combined approach has been successfully used to predict the magnetic and magnetocaloric features of gadolinium and its alloys. researchgate.net For instance, the change in magnetic entropy (ΔSM max) and the Relative Cooling Power (RCP) can be calculated for different applied magnetic fields. researchgate.net The results of these simulations often show good agreement with experimental data. researchgate.net

The intrinsic magnetic properties of gadolinium metal have been experimentally found to follow a T^(3/2) law for saturation magnetization at low temperatures. aps.org The extrapolated saturation magnetization at absolute zero corresponds to approximately 7.12 Bohr magnetons. aps.org

Electric Properties of Gadolinium Nitrate Crystals

AC Conductivity Measurements and Analysis

The alternating current (AC) conductivity of gadolinium nitrate (B79036) hexahydrate crystals has been investigated along the c-axis across a frequency range of 20 Hz to 1 MHz and a temperature spectrum from 210 K to 290 K. core.ac.uk These measurements were conducted through multiple cooling and heating cycles to observe the material's response to thermal changes. core.ac.uk

The real part of the AC conductivity, denoted as σ'(T), exhibits significant temperature variation, including thermal hysteresis between 280 K and 230 K during initial measurement runs. core.ac.uk This behavior suggests the presence of a meta-stable phase within the crystal. core.ac.uk Subsequent measurement cycles show a gradual disappearance of this meta-stable behavior, indicating an asymptotic approach to a more stable state. core.ac.uk However, the meta-stability can reappear in later runs, demonstrating a complex thermal memory effect. core.ac.uk

The experimental setup for these measurements typically involves a computer-controlled LCR meter for frequencies up to 1 MHz. core.ac.uk For time-series data at a specific frequency, such as 2 kHz, a digital lock-in amplifier and an analog memory recorder are employed. core.ac.uk The sensitivity of the conductivity measurements is crucial and can be within ±10⁻¹¹ Ω⁻¹ cm⁻¹. core.ac.uk

Table 1: AC Conductivity Measurement Parameters

Parameter Value
Crystal Gd(NO3)3·6H2O
Measurement Axis c-axis
Frequency Range 20 Hz to 1 MHz
Temperature Range 210 K to 290 K
Measurement Cycles Multiple cooling and heating runs
Instruments LCR Meter (HP4284A), Digital Lock-in Amplifier (EG&G 5210), Analog Memory Recorder (YOKOGAWA, AR1100)

Investigation of Meta-stable Phenomena

Meta-stable phenomena are a prominent feature of gadolinium nitrate crystals, as observed in their electric properties. core.ac.uk The temperature dependence of the AC conductivity provides clear evidence of these meta-stable states. During initial thermal cycling, the conductivity shows a distinct thermal hysteresis, which points to the existence of a meta-stable phase. core.ac.uk This phase appears to be transient, as the hysteresis effect diminishes over successive measurement runs, suggesting the crystal is relaxing towards a more stable state. core.ac.uk

The reappearance of this meta-stable behavior in later runs indicates that the crystal can be returned to a less stable state, highlighting the complexity of its phase behavior. core.ac.uk These meta-stable and non-ergodic nonlinear properties are characteristic of certain disordered systems. core.ac.uk The investigation of such thermodynamical instability can provide new insights into the material's fundamental properties. core.ac.uk

Nonlinear Dynamical Properties

The electric properties of gadolinium nitrate crystals exhibit nonlinear dynamical behavior. core.ac.uk This is evident from the time series data of the AC conductivity, which shows non-periodic instabilities often referred to as "bursts". core.ac.uk These intermittent, non-periodic oscillations are a hallmark of nonlinear and non-equilibrium systems. core.ac.uk

Analyses of these time series have indicated the presence of deterministic chaotic behavior. core.ac.uk The fluctuation of physical quantities in a state of equilibrium is a key characteristic, and in the case of gadolinium nitrate, these fluctuations are linked to a thermodynamic instability. core.ac.uk The study of these nonlinear dynamics provides a deeper understanding of the material's behavior beyond simple linear response theory. core.ac.uk The correlation exponent derived from these analyses deviates from that of random noise as the embedding dimension increases, further confirming the presence of chaotic features in the electrical conductivity. core.ac.uk

Power Spectrum Density Analysis

To further characterize the nonlinear dynamics, power spectrum density analysis is applied to the time series data of the AC conductivity. The frequency dependence of the power spectrum densities is well-described by a power law of the form 1/f^α. core.ac.uk

The value of the exponent α provides insight into the nature of the underlying dynamical processes. core.ac.uk For gadolinium nitrate crystals, the calculated value of α is approximately 2, which is characteristic of thermal noise. core.ac.uk This analysis, combined with other nonlinear dynamical analyses, confirms that the electric properties of Gd(NO3)3·6H2O display nonlinear non-equilibrium phenomena. core.ac.uk The fluctuations observed in the crystal possess both chaotic characteristics and an influence from the rare earth element itself. core.ac.uk

Table 2: Summary of Electric Properties

Property Observation
AC Conductivity Exhibits thermal hysteresis and temperature dependence.
Meta-stable Phenomena Presence of a transient meta-stable phase observed through thermal cycling.
Nonlinear Dynamics Non-periodic oscillations (bursts) and deterministic chaotic behavior in conductivity time series.
Power Spectrum Density Follows a 1/f^α power law with α ≈ 2, indicative of thermal noise.

Q & A

Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s biological interactions?

  • Methodological Answer : Organize consensus workshops using Delphi methodology to reconcile divergent hypotheses. Establish shared ontologies for terms like "bioavailability" and "toxicity thresholds." Prioritize peer-reviewed datasets over preprint repositories to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.